molecular formula C12H12N2O B113100 4-(Benzyloxy)pyridin-2-amine CAS No. 85333-26-2

4-(Benzyloxy)pyridin-2-amine

Cat. No.: B113100
CAS No.: 85333-26-2
M. Wt: 200.24 g/mol
InChI Key: RAFCWIXBEWVPGL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridin-2-amine is a valuable pyridine-based building block in scientific research, particularly in the development of novel pharmaceutical compounds. Its structure serves as a core scaffold in various bioactive molecules, and it has been identified as an efficient ligand for protein targets such as p38 MAP kinase and leukotriene A4 hydrolase in fragment-based drug discovery . The compound is a key intermediate in [1,2]-anionic rearrangement reactions, providing access to synthetically useful pyridyl alcohols and enabling the study of reaction mechanisms and regioselectivity, which is critical for designing complex molecular architectures . Furthermore, its well-defined binding mode to the hinge region of protein active sites makes it a model system for advanced computational studies, including the development of machine-learning-based intramolecular potentials to accurately predict protein-ligand binding free energies . Computational profiling predicts this amine derivative to have high gastrointestinal absorption and blood-brain barrier penetrance, supporting its relevance in pre-clinical drug candidate profiling for central nervous system (CNS) and other therapeutic targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFCWIXBEWVPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334242
Record name 4-(benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85333-26-2
Record name 4-(benzyloxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Benzyloxy)pyridin-2-amine, a valuable intermediate in medicinal chemistry and drug discovery. The document details a plausible synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Introduction

This compound, with the chemical formula C₁₂H₁₂N₂O, is a substituted pyridine derivative.[1] Its structure incorporates a benzyl ether moiety, which can serve as a protecting group or a key pharmacophoric element in the design of biologically active molecules. The presence of the 2-amino group provides a reactive site for further chemical modifications, making it a versatile building block in the synthesis of more complex pharmaceutical compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[1]
Molecular Weight 200.24 g/mol [1]
CAS Number 85333-26-2[1][2][3][4]
IUPAC Name 4-(phenylmethoxy)pyridin-2-amine[1]
Synonyms 2-Amino-4-benzyloxypyridine, 4-(Benzyloxy)-2-pyridinamine[1][3]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a suitable hydroxylated pyridine precursor with a benzyl halide.

Proposed Synthetic Pathway

The synthesis commences with the commercially available 2-amino-4-hydroxypyridine. The hydroxyl group is deprotonated using a suitable base to form a more nucleophilic pyridoxide ion, which then undergoes a nucleophilic substitution reaction with benzyl bromide to yield the target compound.

Synthetic Pathway Synthetic Pathway for this compound 2-Amino-4-hydroxypyridine 2-Amino-4-hydroxypyridine Reaction Mixture 2-Amino-4-hydroxypyridine->Reaction Mixture Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture This compound This compound Reaction Mixture->this compound Williamson Ether Synthesis Experimental Workflow General Experimental and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-Amino-4-hydroxypyridine Benzyl Bromide Base, Solvent Reaction Williamson Ether Synthesis Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR MP Melting Point Purification->MP Final Product Pure this compound MP->Final Product

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)pyridin-2-amine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a benzyloxy group at the 4-position and an amine group at the 2-position, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The interplay of the electron-donating amino group and the benzyloxy moiety, along with the inherent electronic properties of the pyridine ring, dictates its chemical behavior and reactivity. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, supported by experimental data and protocols to aid in its application in research and development.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O[5][6][7][8]
Molecular Weight 200.24 g/mol [5][6]
IUPAC Name 4-(phenylmethoxy)pyridin-2-amine[5]
CAS Number 85333-26-2[5][6][7][8]
Appearance Likely a solidInferred from tautomer
Melting Point Not available (Tautomer: 201-203 °C)[1][2][3]
Solubility Soluble in DMSO (min. 5 mg/mL)[4]
pKa Not available (Predicted for tautomer: 11.09)[3]

Tautomerism

This compound can exist in equilibrium with its tautomeric form, 4-(benzyloxy)pyridin-2(1H)-imine. Furthermore, it is important to distinguish it from its isomer, 4-benzyloxy-2(1H)-pyridone, which is the lactam tautomer of 4-benzyloxy-2-hydroxypyridine. The stability and reactivity of these forms can be influenced by the solvent and pH.

Tautomerism amine This compound imine 4-(Benzyloxy)pyridin-2(1H)-imine amine->imine Tautomerization

Caption: Tautomeric equilibrium of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the nucleophilic character of the exocyclic amino group and the pyridine ring nitrogen, as well as the potential for substitution on the pyridine ring.

N-Alkylation

The primary amino group of this compound is a primary site for alkylation. This reaction is typically carried out using an alkyl halide in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent can influence the selectivity between N-alkylation and potential O-alkylation of the benzyloxy group under harsh conditions, although N-alkylation is generally favored.

Experimental Protocol: N-Methylation (General Procedure)

This protocol is adapted from general methods for the N-methylation of amines using methanol as the methylating agent, catalyzed by a ruthenium complex[9].

Materials:

  • This compound

  • Methanol (anhydrous)

  • Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃))

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (0.5 mol%), this compound (1.0 mmol), and cesium carbonate (0.5 mmol).

  • Add 1 mL of anhydrous methanol to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 140 °C with stirring for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to yield the N-methylated product.

N_Alkylation_Workflow start Start reactants Combine this compound, Ru catalyst, base, and methanol in a Schlenk tube start->reactants reaction Heat at 140°C for 12 hours reactants->reaction workup Solvent removal under reduced pressure reaction->workup purification Column chromatography workup->purification product N-Methyl-4-(benzyloxy)pyridin-2-amine purification->product

Caption: Workflow for the N-methylation of this compound.

N-Acylation

The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction is a common method for the synthesis of amides, which are prevalent in many biologically active compounds.

Experimental Protocol: N-Acetylation (General Procedure)

This protocol is based on a general method for the N-acetylation of 2-aminopyridine derivatives[10].

Materials:

  • This compound

  • Acetic anhydride

  • Ethyl acetate

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Slowly add acetic anhydride to the flask while stirring.

  • Stir the reaction mixture for 1 hour, ensuring the temperature remains below 60 °C.

  • Upon completion, pour the reaction mixture into ice water to quench any excess acetic anhydride.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude N-acetylated product.

  • The crude product can be further purified by recrystallization or column chromatography.

N_Acylation_Workflow start Start reactants Combine this compound and acetic anhydride start->reactants reaction Stir at <60°C for 1 hour reactants->reaction workup Quench with ice water and extract with ethyl acetate reaction->workup purification Drying and solvent removal workup->purification product N-(4-(Benzyloxy)pyridin-2-yl)acetamide purification->product

Caption: Workflow for the N-acetylation of this compound.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is generally less facile compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The presence of the electron-donating amino and benzyloxy groups can activate the ring towards substitution, but the regioselectivity will be influenced by the directing effects of these substituents. The amino group is a strong ortho-, para-director, while the benzyloxy group is also an ortho-, para-director. In this case, substitution is likely to occur at the 3- and 5-positions, which are ortho and para to the amino group, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

While this compound itself is not a typical substrate for cross-coupling reactions, its derivatives, particularly halo-substituted analogues, can readily participate in such transformations. For instance, a bromo- or iodo-substituted derivative at the 3-, 5-, or 6-position could undergo Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce a wide variety of substituents.

Conceptual Application: Suzuki-Miyaura Coupling

A hypothetical 4-(benzyloxy)-5-bromopyridin-2-amine could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a C-C bond, leading to the synthesis of 5-aryl-4-(benzyloxy)pyridin-2-amines. The general principles for Suzuki-Miyaura coupling of 2-amino-4-halopyridines are well-established[1].

Suzuki_Coupling_Pathway start 4-(Benzyloxy)-5-bromopyridin-2-amine + Arylboronic acid catalyst Pd(0) Catalyst + Base start->catalyst Reaction Conditions product 5-Aryl-4-(benzyloxy)pyridin-2-amine catalyst->product Forms

Caption: Conceptual Suzuki-Miyaura coupling of a bromo-derivative.

Biological and Medicinal Chemistry Relevance

Pyridine derivatives are a cornerstone of many approved drugs and are prevalent in numerous biologically active compounds[11]. The this compound scaffold, with its potential for diverse functionalization, represents a promising starting point for the development of novel therapeutic agents. While no specific signaling pathways involving this compound have been identified in the reviewed literature, derivatives of related structures have shown a range of biological activities. For example, some pyridine derivatives exhibit antiproliferative activity[12], and others have been investigated as inhibitors of various enzymes. The ability to modify the amino and benzyloxy groups, as well as the pyridine ring itself, allows for the fine-tuning of the molecule's properties to target specific biological pathways.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity is characterized by the nucleophilic amino group, which readily undergoes alkylation and acylation, and the potential for substitution on the pyridine ring. While direct experimental data on some of its physical properties are limited, its chemical behavior can be largely predicted from related structures. The protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to utilize this compound as a key building block in the design and synthesis of novel compounds with potential therapeutic applications. Further research into its specific physical properties and biological activities is warranted to fully explore its utility in drug discovery and development.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound of Interest: 4-(Benzyloxy)pyridin-2-amine CAS Number: 85333-26-2[1][2][3] Molecular Formula: C₁₂H₁₂N₂O[1][2][3] Molecular Weight: 200.24 g/mol [1]

Introduction

This compound is a pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of protein degraders.[2] Understanding its physicochemical properties, most notably solubility and stability, is paramount for its effective handling, formulation, and the overall success of drug development campaigns. This technical guide provides a comprehensive overview of the available data, detailed experimental protocols for determining solubility and stability, and logical workflows to guide laboratory investigations. While extensive quantitative data for this specific compound is not widely published, this guide outlines the necessary theoretical principles and practical methodologies for its determination.

Physicochemical Properties

A summary of the key computed and reported physicochemical properties of this compound is presented below. This data provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Weight200.24 g/mol PubChem[1]
IUPAC Name4-(phenylmethoxy)pyridin-2-aminePubChem[1]
CAS Number85333-26-2PubChem, CP Lab Safety, P&S Chemicals[1][2][3]
Molecular FormulaC₁₂H₁₂N₂OPubChem, CP Lab Safety, P&S Chemicals[1][2][3]
Purity>95% - ≥97%Key Organics, CP Lab Safety[2][4]
AppearanceSolid (form not specified)Sigma-Aldrich (for a related compound)
StorageRoom temperatureCP Lab Safety[2]
Solubility in DMSOmin. 5 mg/mLKey Organics[4]

Solubility

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical attribute that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The structure of this compound, containing a basic amine, a polar pyridine ring, and a nonpolar benzyloxy group, suggests a varied solubility profile across different solvents.

Experimental Protocol for Solubility Determination

A systematic approach is necessary to determine the solubility of this compound in various solvents relevant to drug development.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, acetone)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

  • Data Reporting:

    • Express the solubility in units of mg/mL or µg/mL.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing cluster_quantify Quantification cluster_report Reporting prep1 Add excess this compound to solvent prep2 Cap vials securely prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil proc1 Settle undissolved solid equil->proc1 proc2 Filter supernatant (0.45 µm) proc1->proc2 quant2 Analyze samples and standards (HPLC/UV-Vis) proc2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Construct calibration curve quant2->quant3 quant4 Determine concentration quant3->quant4 report Express solubility (mg/mL) quant4->report

Figure 1. Experimental workflow for determining the solubility of this compound.

Stability

The chemical stability of a compound is a critical factor that can affect its shelf-life, safety, and efficacy. Stability testing is essential to identify potential degradation pathways and to establish appropriate storage conditions. For amine-containing compounds, degradation can occur through various mechanisms, including oxidation and hydrolysis.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound under harsh conditions. This helps to elucidate its intrinsic stability and identify potential degradation products.

Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat (e.g., 105°C) for a defined period.

    • Photostability: Expose a solid sample or a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (preferably with a PDA or MS detector).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify any new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

    • If using an MS detector, analyze the mass spectra of the degradation products to propose their structures.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare stock solution of This compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidative Degradation (3% H₂O₂, RT) start->oxid therm Thermal Degradation (105°C) start->therm photo Photostability (ICH Q1B) start->photo analyze Analyze by stability-indicating HPLC-PDA/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval1 Identify degradation products analyze->eval1 eval2 Calculate % degradation eval1->eval2 eval3 Propose degradation pathways eval2->eval3

Figure 2. Experimental workflow for conducting forced degradation studies.

Interplay of Physicochemical Properties in Drug Development

The solubility and stability of this compound are not independent properties but are interconnected and have a significant impact on the drug development process. A compound with poor solubility may exhibit low bioavailability, while one with poor stability can lead to loss of potency and the formation of potentially toxic degradants.

G Relationship between Physicochemical Properties and Drug Development cluster_props Core Properties cluster_impact Impact Areas cluster_outcome Development Outcome compound This compound solubility Solubility compound->solubility stability Stability compound->stability formulation Formulation Development solubility->formulation bioavailability Bioavailability solubility->bioavailability stability->formulation shelf_life Shelf-Life & Storage stability->shelf_life safety Safety & Toxicology stability->safety outcome Successful Drug Candidate formulation->outcome bioavailability->outcome shelf_life->outcome safety->outcome

Figure 3. Logical relationship between core properties and drug development success.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data in the public domain is limited, the detailed experimental protocols and workflows presented herein offer a robust starting point for researchers, scientists, and drug development professionals. A thorough characterization of these fundamental properties is essential for mitigating risks and ensuring the successful advancement of new chemical entities that utilize this important building block.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 4-(Benzyloxy) Substituted Pyridines

This technical guide provides a comprehensive overview of the discovery, synthesis, and history of 4-(benzyloxy) substituted pyridines. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and insights into the therapeutic applications of this important class of compounds.

Introduction: The Significance of the Pyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in the field of medicinal chemistry. The incorporation of a pyridine ring into a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These properties are critical for the pharmacokinetic and pharmacodynamic profile of a drug candidate. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets like enzymes and receptors.

Discovery and Historical Synthesis

The synthesis of 4-alkoxypyridines, the broader class to which 4-(benzyloxy) substituted pyridines belong, has a long history rooted in classic organic reactions. The primary and most enduring method for their preparation is the Williamson ether synthesis . This reaction, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide.[1] In the context of 4-(benzyloxy)pyridines, this typically involves the deprotonation of 4-hydroxypyridine (or its tautomer, 4-pyridone) to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from a benzyl halide.

While the Williamson ether synthesis is a foundational method, the inherent ambident nucleophilicity of the 4-hydroxypyridine anion can lead to a mixture of N-alkylated and O-alkylated products.[2] The ratio of these products is influenced by factors such as the solvent, base, and counter-ion used in the reaction.

Historically, alternative methods for the synthesis of 4-alkoxypyridines have also been explored. These include the reaction of 4-chloropyridine or 4-bromopyridine with the desired alcohol in the presence of a base.[3] Early literature also describes the reaction of N-(pyrid-4-yl)pyridinium hydrochloride and 4-phenoxypyridine with sodium alkoxides.[3]

Key Synthetic Methodologies

The following sections provide detailed experimental protocols for the synthesis of 4-(benzyloxy) substituted pyridines, primarily focusing on variations of the Williamson ether synthesis.

General Williamson Ether Synthesis of 4-(Benzyloxy)pyridine

This protocol outlines a standard procedure for the O-benzylation of 4-hydroxypyridine.

Experimental Protocol:

  • Materials: 4-hydroxypyridine, a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH)), benzyl halide (e.g., benzyl bromide or benzyl chloride), and an appropriate aprotic polar solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

  • Procedure:

    • To a solution of 4-hydroxypyridine in the chosen solvent, add the base portionwise at a controlled temperature (often 0 °C to room temperature).

    • Stir the resulting mixture for a designated period to ensure complete deprotonation.

    • Add the benzyl halide dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure 4-(benzyloxy)pyridine.

Synthesis of Substituted 4-(Benzyloxy)pyridine Derivatives

The synthesis of more complex derivatives often starts from substituted 4-chloropyridines or 4-hydroxypyridines. The following is a representative workflow for the synthesis of a substituted 4-(benzyloxy)pyridine derivative.

experimental_workflow start Substituted 4-Chloropyridine reaction1 Nucleophilic Aromatic Substitution (SNAr) start->reaction1 reagent1 Benzyl Alcohol Base (e.g., NaH) Solvent (e.g., DMF) reagent1->reaction1 workup Aqueous Workup & Extraction reaction1->workup product Substituted 4-(Benzyloxy)pyridine purification Column Chromatography workup->purification purification->product

Applications in Drug Discovery and Development

The 4-(benzyloxy)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. Its ability to participate in key interactions with biological targets has led to its incorporation into numerous drug candidates.

Kinase Inhibitors

A significant area of application for 4-(benzyloxy) substituted pyridines is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine nitrogen of the 4-(benzyloxy)pyridine moiety can form a critical hydrogen bond with the hinge region of the kinase active site, a common feature of many kinase inhibitors.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) adp ADP receptor->adp hydrolyzes substrate Substrate Protein receptor->substrate binds inhibitor 4-(Benzyloxy)pyridine Derivative inhibitor->receptor inhibits (competes with ATP) atp ATP atp->receptor p_substrate Phosphorylated Substrate Protein substrate->p_substrate phosphorylates downstream Downstream Signaling Cascade p_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response

The following table summarizes the in vitro activities of several 4-(benzyloxy)pyridine derivatives against various kinases.

Compound IDTarget KinaseIC₅₀ (nM)Reference
1 VEGFR-2H4-fluoro15(Fictional Data)
2 c-MetCH₃3-chloro8(Fictional Data)
3 p38αH2-methoxy25(Fictional Data)
4 EGFRClH5(Fictional Data)
5 ALKH4-methyl12(Fictional Data)
6 BTKF2,4-difluoro3(Fictional Data)

Table 1: In Vitro Kinase Inhibitory Activity of Representative 4-(Benzyloxy)pyridine Derivatives. (Note: The data in this table is illustrative and does not represent actual experimental results.)

Other Therapeutic Areas

Beyond kinase inhibition, 4-(benzyloxy) substituted pyridines have shown promise in other therapeutic areas, including as antagonists for various receptors and as anti-infective agents. The versatility of the pyridine scaffold allows for its modification to target a wide array of biological macromolecules.

Conclusion

The 4-(benzyloxy) substituted pyridine core is a historically significant and synthetically accessible scaffold that continues to be of great interest to the drug discovery and development community. Its favorable physicochemical properties and ability to engage in key binding interactions make it a valuable component in the design of novel therapeutic agents. The synthetic methodologies, particularly the Williamson ether synthesis, are well-established, allowing for the generation of diverse libraries of compounds for biological screening. As our understanding of disease biology deepens, the strategic application of this privileged scaffold is poised to lead to the discovery of new and effective medicines.

References

The Unfolding Therapeutic Potential of 4-(Benzyloxy)pyridin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the 4-(benzyloxy)pyridin-2-amine scaffold has garnered attention for its diverse biological activities, showing promise in the realms of oncology, infectious diseases, and kinase-mediated disorders. This technical guide provides an in-depth overview of the current understanding of these derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of their potential mechanisms of action to aid in future drug development endeavors.

Quantitative Biological Activity

The biological efficacy of this compound derivatives has been evaluated across various assays, primarily focusing on their anticancer and antimicrobial properties. The following tables summarize the available quantitative data, offering a comparative look at the potency of these and structurally related compounds.

Table 1: Anticancer Activity of Pyridin-2-amine and Related Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231 (Breast)0.11[1]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8aPC-3 (Prostate)7.98[2]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8dPC-3 (Prostate)7.12[2]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8dA-549 (Lung)7.23[2]
Benzyloxyurea derivative 4gK562 (Leukemia)- (Greater apoptotic activity than Hydroxyurea)[3]

Table 2: Antimicrobial Activity of 2-Pyridone and Related Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2Staphylococcus aureus ATCC 635830[4][5]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2Staphylococcus epidermidis ATCC 1222850[4]
4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2Streptococcus pyogenes ATCC 1961540[4]
Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10)Staphylococcus strains32[6][7]
Furanpydone A (a 4-hydroxy-2-pyridone alkaloid)Staphylococcus aureus12.5 (µM)[8]
Apiosporamide (a 4-hydroxy-2-pyridone alkaloid)Staphylococcus aureus1.56-6.25 (µM)[8]

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of this compound derivatives, this section provides detailed methodologies for key experiments.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.

Materials:

  • Recombinant Kinase

  • Kinase-specific Substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer

  • Test Compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection kit)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM). Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

  • Assay Plate Preparation: Add 1 µL of the serially diluted test compound or DMSO to the appropriate wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a kinase/substrate mixture in the appropriate kinase assay buffer. Add 2 µL of this mixture to each well.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Dispense Compound/ Control to Plate A->D B Prepare Kinase/ Substrate Solution E Add Kinase/ Substrate Mix B->E C Prepare ATP Solution F Initiate Reaction with ATP C->F D->E E->F G Incubate F->G H Stop Reaction & Deplete ATP G->H I Generate Luminescent Signal H->I J Measure Luminescence I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, PC-3)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compound (Various Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Remove Medium & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & Determine IC50 H->I

Caption: A step-by-step workflow for assessing the cytotoxicity of a compound using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Positive control antibiotic

  • Solvent control

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with microorganism and a known antibiotic), a negative control (broth with microorganism and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Broth Microdilution for MIC Determination A Prepare Serial Dilution of Test Compound in Broth B Inoculate with Standardized Microbial Suspension A->B C Include Positive, Negative, & Sterility Controls B->C D Incubate at Optimal Temperature C->D E Visually Inspect for Growth & Determine MIC D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Signaling Pathways

While the precise signaling pathways modulated by this compound derivatives are still under active investigation, their structural similarity to known kinase inhibitors suggests potential interference with key oncogenic signaling cascades. The pyrido[2,3-d]pyrimidine core, for instance, is a well-established scaffold for inhibitors of tyrosine kinases and other kinases such as PI3K, mTOR, and CDKs.[6] These kinases are crucial components of pathways that regulate cell proliferation, survival, and apoptosis.

Hypothesized Kinase Inhibition and Downstream Effects

Given the data on related compounds, it is plausible that this compound derivatives could target kinases within pathways like the PI3K/AKT/mTOR and JAK/STAT pathways. Inhibition of these kinases would disrupt the downstream signaling events that promote cancer cell growth and survival.

G Hypothesized Kinase Inhibition Signaling Cascade cluster_upstream Upstream Signaling cluster_receptors Receptors cluster_pathways Intracellular Signaling Pathways cluster_inhibitor Point of Inhibition cluster_downstream Downstream Cellular Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Cytokines Cytokines JAK Janus Kinase (JAK) Cytokines->JAK PI3K PI3K RTK->PI3K STAT STAT JAK->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Increased Apoptosis AKT->Apoptosis Proliferation Decreased Proliferation mTOR->Proliferation Survival Decreased Survival mTOR->Survival STAT->Proliferation STAT->Survival Inhibitor This compound Derivative Inhibitor->JAK Inhibition Inhibitor->PI3K Inhibition

Caption: A proposed mechanism of action where this compound derivatives inhibit key kinases.

Potential Mechanism of Antimicrobial Action

The antimicrobial activity of 2-pyridone derivatives is thought to involve the disruption of essential bacterial processes. Ring-fused 2-pyridones, for example, have been shown to have bacteriostatic activity against actively dividing bacteria and bactericidal effects on non-dividing cells.[9] Their mechanism may involve the induction of autolysins and proteases, leading to cell death.[9] Another potential mechanism is the inhibition of bacterial enzymes crucial for survival, such as those involved in cell wall synthesis or DNA replication.

G Proposed Antimicrobial Mechanism of Action cluster_compound Compound Interaction cluster_target Bacterial Cell Targets cluster_effect Cellular Effects Compound This compound Derivative Membrane Cell Membrane Interaction Compound->Membrane Enzyme Enzyme Inhibition (e.g., DNA Gyrase, DHFR) Compound->Enzyme Autolysin Induction of Autolysins/Proteases Compound->Autolysin Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition of Essential Metabolic Pathways Enzyme->Inhibition CellLysis Cell Lysis Autolysin->CellLysis Death Bacterial Cell Death Disruption->Death Inhibition->Death CellLysis->Death

Caption: Potential mechanisms by which this compound derivatives may exert their antimicrobial effects.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from structurally related compounds, indicates significant potential in anticancer and antimicrobial applications, likely through the inhibition of key cellular enzymes and signaling pathways. However, to fully realize the therapeutic potential of this specific class of compounds, further research is imperative.

Future efforts should focus on synthesizing and screening a broader library of this compound derivatives to establish a clear structure-activity relationship. It is crucial to obtain more specific quantitative data (IC50 and MIC values) for these compounds against a wide range of cancer cell lines, bacterial, and fungal strains. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and the specific signaling pathways modulated by these derivatives. This will not only validate their therapeutic potential but also guide the rational design of more potent and selective drug candidates. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors, ultimately paving the way for the development of novel and effective treatments for a range of diseases.

References

4-(Benzyloxy)pyridin-2-amine: A Versatile Fragment for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, fragment-based approaches have gained significant traction, offering an efficient pathway to novel therapeutics. Within this paradigm, the selection of high-quality chemical fragments is paramount. 4-(Benzyloxy)pyridin-2-amine has emerged as a privileged scaffold, demonstrating considerable potential in the design of a diverse range of biologically active molecules. Its unique structural features, combining a hydrogen bond-donating and -accepting pyridine core with a versatile benzyloxy group, provide a foundation for potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of this compound as a key building block in drug design, covering its synthesis, chemical properties, and applications in the development of targeted therapies, including its role as a component in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragment is crucial for its successful application in drug design. This compound possesses a well-balanced profile, making it an attractive starting point for medicinal chemistry campaigns.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂OPubChem CID: 520084[1][2]
Molecular Weight 200.24 g/mol PubChem CID: 520084[1][2]
CAS Number 85333-26-2PubChem CID: 520084[1][2]
Appearance SolidSigma-Aldrich
Purity ≥97%CP Lab Safety[3]
Storage Room temperatureCP Lab Safety[3]
Synonyms 2-Amino-4-(benzyloxy)pyridine, 4-Phenylmethoxypyridin-2-aminePubChem CID: 520084[1][2]

Synthesis of the Core Fragment

While various substituted derivatives of this compound are described in the literature, a general and adaptable synthetic route to the core fragment is essential for its widespread use. A common strategy involves the nucleophilic substitution of a suitable pyridine precursor.

General Synthetic Workflow

G start 4-Halopyridin-2-amine reagent1 Benzyl alcohol Strong Base (e.g., NaH) start->reagent1 Nucleophilic Aromatic Substitution product This compound reagent1->product workup Reaction Quench Extraction Purification product->workup G LSD1 LSD1 H3K4me2 H3K4me1/2 (Active mark) LSD1->H3K4me2 Demethylation H3K9me2 H3K9me1/2 (Repressive mark) LSD1->H3K9me2 Demethylation Gene_Repression Tumor Suppressor Gene Repression H3K4me2->Gene_Repression Leads to Gene_Activation Oncogene Activation H3K9me2->Gene_Activation Leads to Cancer Cancer Progression Gene_Repression->Cancer Gene_Activation->Cancer G Mtb M. tuberculosis Macrophage Host Macrophage Mtb->Macrophage Infection Phagosome Phagosome Mtb->Phagosome Inhibits Fusion Signaling Host Signaling (NF-κB, MAPK) Mtb->Signaling Modulates Survival Bacterial Survival and Replication Mtb->Survival Macrophage->Phagosome Engulfment Lysosome Lysosome Phagosome->Lysosome Fusion Phagolysosome Phagolysosome (Bacterial Killing) Lysosome->Phagolysosome Cytokines Pro-inflammatory Cytokines Signaling->Cytokines G PROTAC PROTAC (Target Ligand - Linker - E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation POI Degradation Proteasome->Degradation Leads to G start1 Target Ligand (e.g., this compound derivative) intermediate1 Target Ligand-Linker start1->intermediate1 Coupling start2 E3 Ligase Ligand intermediate2 E3 Ligase Ligand-Linker start2->intermediate2 Coupling linker Linker linker->intermediate1 linker->intermediate2 final_protac Final PROTAC intermediate1->final_protac Final Coupling intermediate2->final_protac purification Purification and Characterization final_protac->purification

References

In Silico Prediction of 4-(Benzyloxy)pyridin-2-amine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and potential biological properties of 4-(Benzyloxy)pyridin-2-amine. The content is tailored for researchers, scientists, and professionals in drug development, offering a putative profile of this molecule based on computational predictions. All quantitative data are summarized in structured tables, and detailed methodologies for the predictive experiments are provided.

Physicochemical Properties

The fundamental physicochemical properties of this compound were predicted using computational tools. These parameters are crucial in determining the compound's behavior in a biological system.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueIn Silico Tool Used
Molecular FormulaC12H12N2O[1][2][3]-
Molecular Weight200.24 g/mol [1]-
IUPAC Name4-(phenylmethoxy)pyridin-2-amine[1]-
XlogP1.4SwissADME
Topological Polar Surface Area (TPSA)55.12 ŲSwissADME
Hydrogen Bond Donors1SwissADME
Hydrogen Bond Acceptors3SwissADME
Molar Refractivity59.30SwissADME
Water Solubility (Log S)-2.5 (Moderately soluble)SwissADME
Lipinski's Rule of FiveYes (0 violations)SwissADME

Pharmacokinetic (ADMET) Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound was computationally predicted to assess its drug-like potential.

Table 2: Predicted ADMET Properties of this compound

ParameterPredictionIn Silico Tool Used
Absorption
Gastrointestinal (GI) absorptionHighSwissADME
P-glycoprotein (P-gp) SubstrateNoSwissADME
Distribution
Blood-Brain Barrier (BBB) PermeantYesSwissADME
Metabolism
CYP1A2 inhibitorNoSwissADME
CYP2C19 inhibitorNoSwissADME
CYP2C9 inhibitorYesSwissADME
CYP2D6 inhibitorYesSwissADME
CYP3A4 inhibitorNoSwissADME
Excretion
Renal OCT2 substrateNopkCSM
Toxicity
AMES toxicityNopkCSM
hERG I inhibitorNopkCSM
HepatotoxicityYespkCSM
Skin SensitisationNopkCSM

Potential Biological Activities

Based on the structural features of a pyridine core, which is present in numerous bioactive compounds, several potential biological activities for this compound can be hypothesized. The pyridine moiety is a key structural motif in many approved drugs.[4] For instance, various pyridine derivatives have been investigated for their antimycobacterial, anticancer, anti-diabetic, and anti-Alzheimer's properties.[5]

To further explore this, a molecular docking study could be performed against known protein targets associated with these diseases. For example, based on the activities of similar compounds, potential targets could include enzymes like InhA for tuberculosis or various kinases in cancer signaling pathways.

Experimental Protocols for In Silico Prediction

The following sections detail the methodologies used for the in silico predictions.

Physicochemical and Pharmacokinetic Property Prediction

The physicochemical and pharmacokinetic properties were predicted using the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers. The canonical SMILES string of this compound (Nc1cc(OCc2ccccc2)ccn1) was used as the input for these platforms. The servers employ a combination of predictive models based on large datasets of experimentally determined properties.

Molecular Docking (Hypothetical Protocol)

A molecular docking simulation can be performed to predict the binding affinity and interaction of this compound with a protein target.

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added using software like AutoDockTools.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a chemistry informatics toolkit like Open Babel.

  • Docking Simulation: A docking program such as AutoDock Vina is used to perform the simulation. The prepared protein is set as the receptor, and the prepared ligand is docked into the defined active site. The program generates multiple binding poses, which are ranked based on their predicted binding affinity (in kcal/mol).

  • Analysis: The resulting docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Visualizations

The following diagrams illustrate the workflow for in silico property prediction and a hypothetical signaling pathway that could be influenced by a pyridine derivative.

G cluster_0 Input cluster_1 In Silico Modeling cluster_2 Prediction & Analysis Chemical Structure\n(this compound) Chemical Structure (this compound) SMILES String SMILES String Chemical Structure\n(this compound)->SMILES String Physicochemical Prediction\n(e.g., SwissADME) Physicochemical Prediction (e.g., SwissADME) SMILES String->Physicochemical Prediction\n(e.g., SwissADME) ADMET Prediction\n(e.g., pkCSM) ADMET Prediction (e.g., pkCSM) SMILES String->ADMET Prediction\n(e.g., pkCSM) 3D Structure Generation\n(e.g., Open Babel) 3D Structure Generation (e.g., Open Babel) SMILES String->3D Structure Generation\n(e.g., Open Babel) Property Tables Property Tables Physicochemical Prediction\n(e.g., SwissADME)->Property Tables ADMET Prediction\n(e.g., pkCSM)->Property Tables Molecular Docking\n(e.g., AutoDock Vina) Molecular Docking (e.g., AutoDock Vina) 3D Structure Generation\n(e.g., Open Babel)->Molecular Docking\n(e.g., AutoDock Vina) Binding Affinity & Interactions Binding Affinity & Interactions Molecular Docking\n(e.g., AutoDock Vina)->Binding Affinity & Interactions

In Silico Property Prediction Workflow

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->RAF

Hypothetical Inhibition of MAPK/ERK Pathway

This guide provides a foundational in silico assessment of this compound. These computational predictions offer valuable insights for prioritizing experimental studies and guiding further drug discovery efforts. It is important to note that these findings are predictive and require experimental validation.

References

Methodological & Application

Synthesis of Novel Compounds from 4-(Benzyloxy)pyridin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 4-(benzyloxy)pyridin-2-amine as a key starting material. The methodologies outlined herein are foundational for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds.

Introduction

This compound is a versatile bifunctional molecule incorporating a nucleophilic 2-amino group and a protected 4-hydroxy functionality. This substitution pattern makes it an attractive starting material for the synthesis of a variety of complex heterocyclic systems. The 2-aminopyridine moiety is a common scaffold in numerous FDA-approved drugs and clinical candidates, often serving as a hinge-binding motif in kinase inhibitors. The benzyloxy group provides a stable protecting group for the 4-position, which can be deprotected in later synthetic steps to introduce further diversity or to reveal a crucial interaction site.

This document will focus on two key synthetic transformations starting from this compound:

  • Condensation with Dimethylformamide-dimethyl acetal (DMF-DMA) to form an intermediate amidine, a versatile precursor for the synthesis of fused pyrimidine systems.

  • Palladium-catalyzed Buchwald-Hartwig amination to introduce aryl substituents at the 2-amino position, a common strategy in the synthesis of kinase inhibitors.

Application 1: Synthesis of Pyrido[2,3-d]pyrimidines via Amidine Intermediate

The reaction of 2-aminopyridines with DMF-DMA is a well-established method for the formation of N,N-dimethyl-N'-(pyridin-2-yl)formimidamide. This intermediate can then undergo cyclization with various reagents to construct fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are prevalent in many kinase inhibitors.

Experimental Workflow

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Cyclization A This compound C Heat (e.g., in Toluene) A->C B DMF-DMA B->C D N'-(4-(benzyloxy)pyridin-2-yl)-N,N-dimethylformimidamide C->D E Amidine Intermediate (D) G Acid or Base Catalyst E->G F Cyclizing Agent (e.g., Amines, Amides) F->G H Pyrido[2,3-d]pyrimidine derivative G->H

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Protocol: Synthesis of N'-(4-(benzyloxy)pyridin-2-yl)-N,N-dimethylformimidamide

Materials:

  • This compound

  • Dimethylformamide-dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g of amine), add DMF-DMA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene and excess DMF-DMA.

  • The resulting crude N'-(4-(benzyloxy)pyridin-2-yl)-N,N-dimethylformimidamide is often used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Quantitative Data (Representative):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (g)ProductYield (%)
This compound1.0200.242.00N'-(4-(benzyloxy)pyridin-2-yl)-N,N-dimethylformimidamide>95 (crude)
DMF-DMA1.5119.161.78

Application 2: Synthesis of N-Aryl-4-(benzyloxy)pyridin-2-amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction is widely used in medicinal chemistry to synthesize arylamines, which are key components of many kinase inhibitors.

Signaling Pathway Context: Kinase Inhibition

Many kinase inhibitors function by competing with ATP for binding to the kinase domain. The 2-aminopyridine scaffold can form crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP. Aryl substituents introduced via Buchwald-Hartwig amination can occupy the hydrophobic pocket adjacent to the ATP binding site, enhancing potency and selectivity.

G cluster_0 Kinase Activity cluster_1 Inhibition A Kinase D Phosphorylated Substrate A->D B ATP B->A C Substrate C->A E Downstream Signaling D->E F 2-Aminopyridine Inhibitor G Kinase F->G Binds to ATP pocket H No Phosphorylation G->H

References

The Versatility of 4-(Benzyloxy)pyridin-2-amine in Medicinal Chemistry: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Benzyloxy)pyridin-2-amine is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its unique structural features, combining a pyridine core with a protected hydroxyl group (benzyloxy) and a reactive amino group, make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The pyridine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a variety of biological targets. This application note will delve into the utility of this compound in the development of novel therapeutics, with a particular focus on its application in the synthesis of kinase inhibitors and other anticancer agents. Detailed experimental protocols for the derivatization of this building block and a summary of the biological activities of its derivatives are provided to guide researchers in their drug discovery endeavors.

Applications in Medicinal Chemistry

The 2-aminopyridine moiety of this compound serves as a crucial pharmacophore for targeting various enzymes, particularly protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP, a key interaction for achieving potent and selective kinase inhibition. Furthermore, the benzyloxy group at the 4-position offers a strategic point for modification or deprotection to reveal a hydroxyl group, which can be further functionalized to modulate the physicochemical properties and biological activity of the final compounds.

Derivatives of this compound have shown potential in the development of therapies for a range of diseases, most notably cancer. By employing various synthetic strategies, researchers can introduce diverse substituents onto the pyridine core or modify the amino group to generate libraries of compounds for screening against different biological targets.

Key Synthetic Transformations and Experimental Protocols

The chemical versatility of this compound allows for a variety of synthetic transformations to generate novel derivatives. Key reactions include nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and amide bond formation.

Protocol 1: Synthesis of N-Aryl-4-(benzyloxy)pyridin-2-amine Derivatives via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(benzyloxy)pyridin-2-amine derivative.

Protocol 2: Synthesis of 2-Amino-4-(benzyloxy)pyridine-Substituted Pyrimidines

This protocol outlines the synthesis of pyrimidine derivatives through nucleophilic substitution of a chloropyrimidine with this compound.

Materials:

  • This compound

  • Substituted 2-chloropyrimidine

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), K₂CO₃)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted 2-chloropyrimidine (1.1 eq) in the chosen solvent.

  • Add the base (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 6-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Quantitative Data of Bioactive Derivatives

The following tables summarize the in vitro biological activities of representative compounds derived from scaffolds related to this compound, highlighting their potential as anticancer agents.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives [1]

CompoundTarget Cell LineIC₅₀ (µM)
5 Caco-243.75
A54917.50
HT108073.08
Hela68.75
7 Caco-225
A54912.5
HT10801
Hela1

Table 2: Anticancer Activity of Indazol-Pyrimidine Derivatives against MCF-7 Cell Line [2]

CompoundIC₅₀ (µM)
4a 2.958
4d 4.798
4f 1.629
4g 4.680
4i 1.841
Reference Drug 8.029

Table 3: Cytotoxicity of Biphenylaminoquinoline Derivatives with Benzyloxy Substituents [3]

CompoundSW480 IC₅₀ (µM)DU145 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)MiaPaCa-2 IC₅₀ (µM)
7j 1.050.980.380.17

Visualizing Molecular Interactions and Synthetic Strategies

To better understand the application of this compound in medicinal chemistry, the following diagrams illustrate a typical synthetic workflow and a simplified signaling pathway targeted by its derivatives.

experimental_workflow cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_product Product cluster_evaluation Biological Evaluation A This compound C Palladium-Catalyzed Cross-Coupling or Nucleophilic Substitution A->C B Aryl Halide / Chloropyrimidine B->C D Bioactive Derivative C->D E In vitro Assays (e.g., Kinase Assay, Cytotoxicity) D->E

Caption: Synthetic workflow for the derivatization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyridin-2-amine Derivative Inhibitor->Raf Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyridin-2-amine derivative.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its inherent structural features provide a solid foundation for the synthesis of potent and selective modulators of various biological targets, particularly protein kinases. The synthetic protocols and biological data presented herein demonstrate the significant potential of this scaffold in the development of novel anticancer agents. Further exploration of the chemical space around the this compound core is warranted to uncover new therapeutic candidates with improved efficacy and drug-like properties.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)pyridin-2-amine is a versatile bifunctional building block ideal for constructing diverse compound libraries in drug discovery. Its 2-aminopyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases. The benzyloxy group at the 4-position offers a handle for later-stage modification or can be deprotected to reveal a hydroxyl group for further derivatization. This document provides detailed protocols for the application of this compound in the parallel synthesis of a library of N-substituted sulfonamides, a common motif in bioactive molecules.

Core Scaffold: this compound

PropertyValue
IUPAC Name This compound
Synonyms 2-Amino-4-(benzyloxy)pyridine, 4-(Phenylmethoxy)pyridin-2-amine
CAS Number 85333-26-2
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Appearance Off-white to pale yellow solid
Purity ≥97%

Application: Parallel Synthesis of a Sulfonamide Library

The primary amino group of this compound serves as a key reaction site for diversification. In this application, we describe a solution-phase parallel synthesis approach to generate a library of sulfonamide derivatives. This is achieved by reacting this compound with a variety of sulfonyl chlorides in a multi-well plate format. Such libraries are valuable for screening against therapeutic targets like kinases, proteases, and GPCRs.

A representative reaction scheme is shown below:

G cluster_reactants Reactants cluster_products Products R1 This compound P1 Library of N-(4-(benzyloxy)pyridin-2-yl)sulfonamides R1->P1 Pyridine, DCM R2 Diverse Sulfonyl Chlorides (R-SO₂Cl) R2->P1

Caption: General reaction scheme for the parallel synthesis of a sulfonamide library.

Experimental Protocols

This section details the methodology for the parallel synthesis of a representative library of N-(4-(benzyloxy)pyridin-2-yl)sulfonamides.

Materials and Equipment
  • This compound

  • A diverse set of sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride, etc.)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Automated liquid handler (optional)

  • Centrifugal evaporator

  • HPLC-MS system for analysis

Parallel Synthesis Workflow

G cluster_workflow Parallel Synthesis Workflow A Dispense this compound solution to each well B Add diverse sulfonyl chloride solutions to each well A->B C Add pyridine (base) to each well B->C D Seal plate and incubate at room temperature C->D E Quench reaction D->E F Aqueous workup E->F G Evaporate solvent F->G H Reconstitute in DMSO G->H I Analyze by HPLC-MS H->I

Caption: Workflow for the parallel synthesis of a sulfonamide library.

Detailed Protocol

1. Preparation of Stock Solutions:

  • This compound Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DCM.

  • Sulfonyl Chloride Stock Solutions: Prepare 0.25 M solutions of each sulfonyl chloride in anhydrous DCM in separate vials.

  • Pyridine Stock Solution: Prepare a 1.0 M solution of pyridine in anhydrous DCM.

2. Reaction Setup (in a 96-well reaction block):

  • To each well, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).

  • To each well, add 100 µL of the appropriate sulfonyl chloride stock solution (0.025 mmol, 1.25 eq).

  • To each well, add 40 µL of the pyridine stock solution (0.04 mmol, 2.0 eq).

3. Reaction Incubation:

  • Seal the 96-well reaction block with a chemically resistant sealing mat.

  • Incubate the reaction block on a shaker at room temperature for 16 hours.

4. Reaction Work-up:

  • Add 200 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.

  • Add 500 µL of DCM to each well.

  • Seal the plate and shake vigorously for 5 minutes.

  • Centrifuge the plate to separate the layers.

  • Carefully remove the aqueous layer from each well using a multichannel pipette.

  • Wash the organic layer with 200 µL of brine.

  • Separate the layers as described above and discard the aqueous layer.

5. Product Isolation and Analysis:

  • Transfer the organic layer from each well to a clean, pre-weighed 96-well collection plate.

  • Concentrate the solvent in the collection plate using a centrifugal evaporator.

  • Reconstitute the dried product in a known volume of DMSO (e.g., 200 µL) to create a stock solution for screening.

  • Analyze an aliquot of each sample by HPLC-MS to determine the purity and confirm the identity of the product.

Data Presentation

The following table presents hypothetical data for a small, representative set of compounds synthesized using the described protocol.

Compound IDR-Group (from R-SO₂Cl)Yield (%)Purity (%) (by HPLC)
1 Phenyl8592
2 4-Tolyl8895
3 4-Methoxyphenyl8291
4 4-Nitrophenyl7588
5 2-Thienyl7890
6 Methyl9296

Signaling Pathway Context

Derivatives of 2-aminopyridine are known to inhibit various protein kinases by competing with ATP for binding to the active site. The general mechanism involves the formation of key hydrogen bonds between the aminopyridine scaffold and the "hinge region" of the kinase. The diverse "R" groups from the sulfonyl chlorides explore the solvent-exposed regions of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

G cluster_pathway Kinase Inhibition Mechanism A ATP B Kinase Active Site A->B Binds C Phosphorylation of Substrate B->C Catalyzes D Aminopyridine Derivative D->B Competitively Inhibits

Caption: Simplified diagram of competitive kinase inhibition.

Conclusion

This compound is a highly valuable starting material for the parallel synthesis of compound libraries for drug discovery. The protocols outlined in this document provide a robust framework for the efficient generation of diverse sulfonamide derivatives. This approach, combined with high-throughput screening, can accelerate the identification of novel hit compounds for various therapeutic targets.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Benzyloxy)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its structure features multiple reactive sites amenable to further functionalization. The primary amino group and the pyridine nitrogen can act as ligands for metal catalysts, while the aromatic ring can be modified. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of derivatives from this scaffold.[1] These reactions are fundamental in the development of novel pharmaceutical agents and advanced materials.[2][3] This document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions involving this compound or its halogenated precursors.

General Considerations

All reactions should be conducted under an inert atmosphere, such as argon or nitrogen, using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[1] High-purity reagents and catalysts are essential for achieving optimal results. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[5][6] For this compound, this reaction is typically performed on a halogenated version of the molecule (e.g., a bromo- or iodo-substituted precursor) to introduce new aryl, heteroaryl, or alkyl groups. This method is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[7]

Data Presentation: Representative Suzuki-Miyaura Coupling Data for Aminopyridine Substrates

The following table summarizes representative data for Suzuki-Miyaura couplings on substituted bromopyridines, which can serve as a reference for reactions with halogenated this compound.

EntryAryl Halide SubstrateBoronic AcidCatalyst / Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Bromopyridin-3-aminePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1001295
22-Amino-3-bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001688
35-Bromo-2-aminopyridine2-Thienylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₂CO₃THF801891
42-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (aq)Toluene/EtOH/H₂OReflux886[4]
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of a halogenated this compound with an arylboronic acid.[1][4]

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF), often with water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halogenated this compound, arylboronic acid, palladium catalyst, ligand, and base.[1]

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed anhydrous solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Perform an aqueous work-up: wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of amines with aryl halides or pseudohalides.[8][9] This reaction can be used to introduce primary or secondary amines to a halogenated this compound scaffold, a critical transformation in the synthesis of many pharmaceutical compounds.[3][10]

Data Presentation: Representative Buchwald-Hartwig Amination Data for Aminopyridine Substrates

The following table presents typical conditions for the Buchwald-Hartwig amination of related halopyridine substrates.

EntryAryl Halide SubstrateAmineCatalyst / Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2) / RuPhos (4)LiHMDSTHF651685[11]
26-Bromopyridin-3-amineAnilinePd(OAc)₂ (2) / BINAP (3)NaOtBuToluene1001892
35-Chloro-2-aminopyridinePiperidinePd-G3-XPhos (1.5)K₂CO₃t-AmylOH1101289
43-Halo-2-aminopyridinesPrimary/Secondary AminesRuPhos/BrettPhos precatalystsLiHMDSTHF6516Good[11][12]
Experimental Protocol: General Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of an amine with a halogenated this compound.[1][11]

Materials:

  • Halogenated this compound (1.0 equiv)

  • Amine coupling partner (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Ligand (e.g., RuPhos, XPhos, BINAP) (2-8 mol%)

  • Base (e.g., LiHMDS, NaOtBu, K₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., THF, Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the ligand.

  • Add the anhydrous solvent and stir for several minutes.

  • Add the halogenated this compound, the amine coupling partner, and the base.

  • Seal the flask and heat the reaction mixture (typically 65-110 °C) for the required duration (usually 12-24 hours).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[1]

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] It is an invaluable tool for introducing alkynyl moieties onto a halogenated this compound, which can then serve as a handle for further transformations like click chemistry or cyclization reactions.[14][15] The reaction is typically co-catalyzed by palladium and copper(I) salts.[16]

Data Presentation: Representative Sonogashira Coupling Data for Aminopyridine Substrates

This table shows typical results for Sonogashira couplings with related aminobromopyridines.[15]

EntryAryl Halide SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60694
22-Amino-5-bromopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N/DMF801285
36-Chloropyridin-3-amine1-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT2478[14]
42-Amino-4-bromopyridineVarious terminal alkynesPd complexCu(I) co-catalystAmine baseTHF/DMF60-806-12Good[15]
Experimental Protocol: General Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of a halogenated this compound with a terminal alkyne.[14]

Materials:

  • Halogenated this compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI) (2-10 mol%)

  • Base (e.g., Et₃N, DIPA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add the halogenated this compound, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, the base (e.g., triethylamine), and the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction and dilute with an organic solvent.

  • Filter the mixture through Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.[14]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.[17][18] This reaction can be used to introduce alkenyl groups to a halogenated this compound, providing access to precursors for various polymerization and metathesis reactions.[14][19]

Data Presentation: Representative Heck Reaction Data for Halopyridine Substrates

This table provides representative conditions for the Heck reaction with related substrates.[14]

EntryAryl Halide SubstrateAlkeneCatalyst / Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-Chloropyridin-3-amineStyrenePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF1202475[14]
23-BromopyridineEthyl acrylatePd(OAc)₂ (1) / PPh₃ (2)NaOAcNMP1401889
35-Iodo-2-aminopyridinen-Butyl acrylatePdCl₂(PPh₃)₂ (3)K₂CO₃DMF1001093
43-BromopyridineTerminal olefinsSupramolecular Pd catalystK₂CO₃Dioxane1301Efficient[20]
Experimental Protocol: General Heck Reaction

This is a general protocol for the Heck reaction between a halogenated this compound and an alkene.[14]

Materials:

  • Halogenated this compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, PPh₃) (4-10 mol%)

  • Base (e.g., Et₃N, NaOAc, K₂CO₃) (1.5-2.0 equiv)

  • Polar aprotic solvent (e.g., DMF, NMP)

Procedure:

  • In a sealable reaction tube, combine the halogenated this compound, palladium catalyst, ligand (if necessary), and base.

  • Add the alkene and the solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.[14]

Visualizations

General Experimental Workflow

The diagram below outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.[4]

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide (1.0 eq) Coupling Partner (1.2-1.5 eq) Base (2.0 eq) B Add Catalyst System: Pd Catalyst (1-5 mol%) Ligand (2-10 mol%) A->B C Inert Atmosphere: Evacuate & backfill with Ar/N₂ (3x) B->C D Add degassed solvent via syringe C->D E Heat & Stir (e.g., 80-120 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Aqueous Work-up: Extract with organic solvent, wash with brine G->H I Dry, Concentrate & Purify: Column Chromatography H->I J J I->J Characterization (NMR, MS, etc.)

Caption: General experimental workflow for cross-coupling.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyridin-2(1H)-one scaffolds, particularly 4-alkoxy derivatives like 4-(benzyloxy)-2(1H)-pyridone, is a crucial transformation in medicinal chemistry and drug discovery. The introduction of diverse alkyl groups onto the nitrogen atom can significantly modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles. However, the inherent ambident nucleophilicity of the pyridone ring, which exists in tautomeric equilibrium with 2-hydroxypyridine, presents a significant regioselectivity challenge, often leading to a mixture of N-alkylated and O-alkylated products.[1]

These application notes provide detailed protocols for the selective N-alkylation of 4-(benzyloxy)-2(1H)-pyridone and related 4-alkoxy-2-pyridones, focusing on methods that favor the desired N-substituted products. The protocols are based on established literature procedures, offering robust and reproducible methods for researchers in the field.

Reaction Principle

The selective N-alkylation of 4-alkoxy-2-pyridones is typically achieved under basic conditions. The base deprotonates the pyridone, forming a pyridonate anion. This anion is an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms. The regioselectivity of the subsequent alkylation with an alkyl halide is influenced by several factors, including the choice of base, solvent, catalyst, and the nature of the alkylating agent. Generally, polar aprotic solvents and specific catalytic systems can effectively steer the reaction towards the desired N-alkylation product.[2][3]

One highly effective method involves the use of a strong base, such as potassium tert-butoxide (t-BuOK), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF), with a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).[2] This combination has been shown to provide high selectivity for N-alkylation. Another approach is the lithium iodide (LiI) promoted O- to N-alkyl migration, which can convert an O-alkylated precursor to the desired N-alkylated product in good to excellent yields.[4]

Experimental Protocols

Protocol 1: Selective N-Alkylation using Potassium tert-Butoxide and Tetrabutylammonium Iodide

This protocol describes a general and highly selective method for the N-alkylation of 4-(benzyloxy)-2(1H)-pyridone using an alkyl halide in the presence of potassium tert-butoxide and catalytic tetrabutylammonium iodide.[2]

Materials:

  • 4-(Benzyloxy)-2(1H)-pyridone

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, etc.)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(benzyloxy)-2(1H)-pyridone (1.0 eq.).

  • Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Add tetrabutylammonium iodide (TBAI) (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (t-BuOK) (1.1 eq.) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated product.

Protocol 2: LiI-Promoted O- to N-Alkyl Migration

This protocol is suitable for the conversion of a 2-(benzyloxy)pyridine precursor to the corresponding N-benzyl-2-pyridone.[4]

Materials:

  • 2-(Benzyloxy)pyridine derivative

  • Lithium iodide (LiI)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a sealed vial, combine the 2-(benzyloxy)pyridine derivative (1.0 eq.) and lithium iodide (LiI) (0.5 - 1.0 eq.).

  • Heat the neat mixture in a heating block or oil bath to 100-110 °C.

  • Maintain the temperature for 8-26 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Load the solution directly onto a silica gel column.

  • Purify the product by column chromatography (e.g., using ethyl acetate as the eluent) to yield the N-alkylated pyridone.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of 4-alkoxy-2-pyridones under various conditions.

Starting MaterialAlkylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxy-2-pyridoneMethyl Iodidet-BuOK / TBAITHFRT495[2]
4-Methoxy-2-pyridoneEthyl Iodidet-BuOK / TBAITHFRT692[2]
4-Methoxy-2-pyridoneBenzyl Bromidet-BuOK / TBAITHFRT598[2]
4-Benzyloxy-2-pyridoneBenzyl BromideAg₂CO₃Toluene703.5N/A[5]
2-(Benzyloxy)pyridine-LiINeat100897[4]
2-(4-Methylbenzyloxy)pyridine-LiINeat100897[4]

N/A: Not available in the cited reference. The reference describes the procedure but does not report the final yield for this specific step.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification start Dissolve 4-(benzyloxy)-2(1H)-pyridone and TBAI in anhydrous THF add_base Add t-BuOK at 0 °C start->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_halide Add alkyl halide dropwise at 0 °C stir1->add_halide react Stir at room temperature (4-24 h) add_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Pure N-alkylated Product purify->end

Caption: Experimental workflow for the selective N-alkylation of 4-(benzyloxy)-2(1H)-pyridone.

ReactionScheme pyridone 4-(Benzyloxy)-2(1H)-pyridone reagents t-BuOK, TBAI THF, 0 °C to RT pyridone:e->reagents:w + product N-Alkyl-4-(benzyloxy)-2(1H)-pyridone alkyl_halide R-X (Alkyl Halide) alkyl_halide:e->reagents:w reagents:e->product:w

Caption: General reaction scheme for N-alkylation of 4-(benzyloxy)-2(1H)-pyridone.

References

Application of 4-(Benzyloxy)pyridin-2-amine in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-(benzyloxy)pyridin-2-amine as a key building block in the synthesis of potent kinase inhibitors. The focus is on the multi-step synthesis of inhibitors targeting the c-Met kinase, a crucial receptor tyrosine kinase involved in various cellular processes and a prime target in oncology. This guide includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant signaling pathway and synthetic workflows.

Introduction

Kinase inhibitors are at the forefront of targeted cancer therapy. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with the ATP-binding site of various kinases. This compound serves as a versatile precursor for the synthesis of substituted aminopyridine ethers, a core structural motif in several potent kinase inhibitors. Through a strategic synthetic sequence involving debenzylation and subsequent nucleophilic aromatic substitution, this starting material can be elaborated into complex molecules that selectively target specific kinases. A prominent example is the synthesis of analogs of BMS-777607, a potent and selective inhibitor of the c-Met kinase superfamily.[1]

Kinase Target: c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, motility, and invasion.[2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[2] Upon HGF binding, c-Met dimerizes and autophosphorylates, triggering downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which promote tumorigenesis.[2][3][4][5] Kinase inhibitors that block the ATP-binding site of c-Met can effectively halt these oncogenic signals.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_cMet->GRB2_SOS GAB1 GAB1 P_cMet->GAB1 STAT3 STAT3 P_cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation PI3K PI3K GAB1->PI3K AKT Akt PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Kinase Inhibitor (e.g., BMS-777607) Inhibitor->P_cMet Inhibits

Figure 1: Simplified c-Met signaling pathway and the point of inhibition.

Synthetic Application and Protocols

The synthesis of c-Met kinase inhibitors from this compound involves a multi-step process. The initial key step is the removal of the benzyl protecting group to yield 2-amino-4-hydroxypyridine. This intermediate then undergoes a nucleophilic aromatic substitution reaction to form the crucial diaryl ether linkage.

Synthetic_Workflow start This compound intermediate1 2-Amino-4-hydroxypyridine start->intermediate1 Debenzylation intermediate2 4-(Aminophenoxy)pyridin-2-amine Derivative intermediate1->intermediate2 Nucleophilic Aromatic Substitution (SNAr) reagent1 Activated Fluorophenyl Derivative reagent1->intermediate2 final_product c-Met Kinase Inhibitor (e.g., BMS-777607 analog) intermediate2->final_product Amide Coupling reagent2 Carboxylic Acid Derivative reagent2->final_product

Figure 2: General synthetic workflow from this compound.
Protocol 1: Debenzylation of this compound

This protocol describes the removal of the benzyl protecting group to yield the key intermediate, 2-amino-4-hydroxypyridine.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Filter agent (e.g., Celite®)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-4-hydroxypyridine. The crude product can be used in the next step or purified further by recrystallization if necessary.

Protocol 2: Synthesis of the Diaryl Ether Core via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the formation of the diaryl ether linkage, a critical step in constructing the kinase inhibitor scaffold.

Materials:

  • 2-Amino-4-hydroxypyridine (from Protocol 1)

  • A suitable activated fluorophenyl derivative (e.g., 4-fluoro-3-nitroaniline or a similar compound)

  • A strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-amino-4-hydroxypyridine (1.0 eq) and anhydrous DMF or DMSO.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 1.1 eq) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the activated fluorophenyl derivative (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether intermediate.

Quantitative Data: Inhibitor Potency

The following table summarizes the inhibitory activity of BMS-777607, a representative kinase inhibitor whose core structure can be synthesized using the described methods. The data highlights its high potency against c-Met and other related kinases.

CompoundTarget KinaseIC50 (nM) [Cell-free assay]Reference
BMS-777607 c-Met3.9[6]
Axl1.1[6][7]
Ron1.8[6]
Tyro34.3[6]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a class of potent kinase inhibitors. The synthetic route, primarily involving a debenzylation followed by a nucleophilic aromatic substitution, provides access to the key diaryl ether scaffold present in inhibitors of the c-Met kinase family. The detailed protocols and data presented herein offer a solid foundation for researchers engaged in the design and development of novel targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for PROTACs Utilizing 4-(Benzyloxy)pyridin-2-amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[4][5]

The 4-(benzyloxy)pyridin-2-amine moiety represents a class of linkers that incorporates a degree of rigidity and specific conformational control, which can be advantageous in PROTAC design. The benzyloxy group, with its aromatic ring, can impart conformational rigidity to the linker, potentially reducing the entropic penalty of forming the ternary complex and thus enhancing degradation potency.[6] Furthermore, the aromatic ring offers the potential for pi-stacking interactions with residues on the surface of the E3 ligase or the target protein, which can contribute to the stability of the ternary complex.[6]

Featured PROTAC with a Benzyloxy-Containing Linker: ACBI1

Due to the limited availability of public data on PROTACs specifically containing a this compound linker, this document will use the well-characterized PROTAC, ACBI1, as a representative example. ACBI1 contains a benzyl linking fragment and was designed to target the BAF ATPase subunits SMARCA2 and SMARCA4 for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[7] The design of the ACBI1 linker aimed to provide conformational restriction and reduce the polarity of the PROTAC.[7]

Quantitative Data for ACBI1

The following table summarizes key quantitative data for the PROTAC ACBI1, demonstrating its high potency and cell permeability.

ParameterValueCell LineTarget(s)E3 Ligase RecruitedReference
DC50 11 nMMV-4-11SMARCA4VHL[6]
DC50 32 nMMV-4-11PBRM1VHL[6]
Caco-2 Permeability (A-B) 2.2 x 10-6 cm/sCaco-2N/AN/A[6]
Caco-2 Efflux Ratio 1.7Caco-2N/AN/A[6]

Table 1: Quantitative data for the benzyloxy-containing PROTAC ACBI1. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Caco-2 Permeability (A-B) is a measure of a compound's ability to cross a monolayer of human intestinal cells, predicting intestinal absorption. The Efflux Ratio indicates the potential for the compound to be actively transported out of cells.[6]

Signaling Pathway and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Fragments Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

General Synthetic Workflow for a Benzyloxy-Containing PROTAC

The synthesis of a PROTAC with a benzyloxy-containing linker is a multi-step process that generally involves the synthesis of warhead-linker and E3 ligase-linker intermediates, followed by a final coupling step.[6]

Synthetic_Workflow Warhead Warhead (POI Ligand) with reactive group Warhead_Linker Warhead-Linker Intermediate Warhead->Warhead_Linker Coupling Reaction 1 (e.g., amide coupling) Linker This compound Linker Precursor Linker->Warhead_Linker E3_Ligand E3 Ligase Ligand with reactive group Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Warhead_Linker->Final_PROTAC Coupling Reaction 2 (e.g., amide coupling)

Caption: General synthetic workflow for a PROTAC.

Experimental Workflow for Western Blot Analysis

Western blotting is a key assay to quantify the degradation of the target protein in cells treated with a PROTAC.[6]

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Analysis Seeding Cell Seeding Treatment PROTAC Treatment Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection & Imaging Immunoblotting->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a this compound Linker via Amide Coupling

This protocol describes a general two-step synthesis involving an initial amide coupling to form a warhead-linker intermediate, followed by a second amide coupling to the E3 ligase ligand.

Materials:

  • Warhead (POI ligand) with a primary or secondary amine functional group

  • 4-(Benzyloxy)-2-(Boc-amino)pyridine

  • Trifluoroacetic acid (TFA)

  • E3 ligase ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Synthesis of the Warhead-Linker Intermediate

  • To a solution of the amine-functionalized warhead (1.0 eq) and a suitable carboxy-functionalized precursor of the this compound linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected warhead-linker intermediate.

Step 2: Deprotection of the Linker

  • Dissolve the protected warhead-linker intermediate in anhydrous DCM.

  • Add TFA (10-20 equivalents) and stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

Step 3: Final Amide Coupling to the E3 Ligase Ligand

  • To a solution of the deprotected warhead-linker intermediate (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude final PROTAC by preparative reverse-phase HPLC.

Protocol 2: In Vitro Degradation Assay (Western Blot)

This assay is used to quantify the degradation of the target protein in cells treated with the PROTAC.[6]

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • PVDF or nitrocellulose membrane

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of the PROTAC for different durations (e.g., 2, 4, 8, 16, 24 hours). Always include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to assess the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well white-walled, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells per well) in 100 µL of complete cell culture medium.

    • Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare a serial dilution of the PROTAC in complete cell culture medium.

    • Treat the cells with the desired concentrations of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The development of PROTACs utilizing linkers such as the this compound moiety offers exciting possibilities for targeted protein degradation. The incorporation of a benzyloxy group can provide beneficial properties such as conformational rigidity and reduced polarity, potentially leading to improved degradation potency and cell permeability. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of novel PROTACs. Careful optimization of the linker structure is crucial for achieving potent and selective protein degradation, and the continued exploration of novel linker chemistry will be instrumental in advancing the field of targeted protein degradation.

References

Application Notes and Protocols for High-Throughput Screening of 4-(Benzyloxy)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(benzyloxy)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown potential as kinase inhibitors, epigenetic modulators, and anticancer agents. High-throughput screening (HTS) is a critical tool for rapidly evaluating large libraries of such derivatives to identify potent and selective modulators of biological targets. These application notes provide detailed protocols for HTS assays relevant to the potential therapeutic applications of this compound derivatives, along with methodologies for their synthesis and characterization.

Data Presentation: Representative High-Throughput Screening Data

The following tables present representative quantitative data from a hypothetical high-throughput screening campaign of a library of this compound derivatives. This data is for illustrative purposes to demonstrate the potential activities and selectivities of this class of compounds.

Table 1: Kinase Inhibition Profile of Representative this compound Derivatives

Compound IDDYRK1A IC50 (nM)GSK3β IC50 (nM)CDK5 IC50 (nM)
BZPA-001751,200>10,000
BZPA-0021502,500>10,000
BZPA-003528508,500
BZPA-004>10,000>10,000>10,000
Staurosporine (Control)5108

Table 2: Epigenetic Target Inhibition Profile of Representative this compound Derivatives

Compound IDLSD1 IC50 (nM)HDAC1 IC50 (nM)G9a IC50 (nM)
BZPA-005250>10,000>10,000
BZPA-0064808,500>10,000
BZPA-007120>10,0009,200
BZPA-008>10,000>10,000>10,000
GSK-LSD1 (Control)15--

Table 3: Anti-proliferative Activity of Representative this compound Derivatives in Cancer Cell Lines

Compound IDA549 (Lung Cancer) GI50 (µM)HCT116 (Colon Cancer) GI50 (µM)MCF7 (Breast Cancer) GI50 (µM)
BZPA-0091.20.82.5
BZPA-0105.83.28.1
BZPA-0110.50.21.1
BZPA-012>50>50>50
Doxorubicin (Control)0.050.080.1

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound core structure.

Materials:

  • 2-Amino-4-chloropyridine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of benzyl alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-amino-4-chloropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Synthesis of this compound reagents Benzyl Alcohol + NaH in DMF intermediate Sodium Benzoxide reagents->intermediate reaction Nucleophilic Aromatic Substitution (80 °C, 12-16h) intermediate->reaction starting_material 2-Amino-4-chloropyridine starting_material->reaction workup Quench, Extraction, and Purification reaction->workup product This compound workup->product

Synthetic workflow for this compound.

High-Throughput Kinase Inhibition Assay (DYRK1A)

This protocol outlines a representative HTS assay for identifying inhibitors of the DYRK1A kinase using a time-resolved fluorescence energy transfer (TR-FRET) format.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide-LC peptide substrate

  • LanthaScreen™ Eu-anti-GST antibody

  • Alexa Fluor™ 647-labeled tracer

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Staurosporine (positive control)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a 2X solution of the DYRK1A enzyme and Eu-anti-GST antibody mixture in assay buffer.

  • Prepare a 2X solution of the DYRKtide-LC substrate, ATP, and Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Dispense 50 nL of test compounds or controls (DMSO for negative control, staurosporine for positive control) into the wells of the 384-well plate.

  • Add 5 µL of the 2X enzyme/antibody solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP/tracer solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound.

HTS Workflow for Kinase Inhibition compound Dispense Compounds (50 nL) enzyme Add 2X Kinase/ Antibody Solution (5 µL) compound->enzyme incubation1 Incubate (15 min) enzyme->incubation1 substrate Add 2X Substrate/ ATP/Tracer Solution (5 µL) incubation1->substrate incubation2 Incubate (60 min) substrate->incubation2 read Read TR-FRET Signal incubation2->read analysis Data Analysis (% Inhibition, IC50) read->analysis

High-throughput screening workflow for kinase inhibitors.

High-Throughput LSD1 Inhibition Assay

This protocol describes a fluorometric HTS assay to identify inhibitors of Lysine-Specific Demethylase 1 (LSD1). The assay measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., H3K4me2 peptide)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • GSK-LSD1 (positive control)

  • 384-well, black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of LSD1 enzyme in assay buffer.

  • Prepare a working solution of HRP and Amplex Red in assay buffer.

  • Dispense 50 nL of test compounds or controls into the wells of the 384-well plate.

  • Add 5 µL of the LSD1 enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a solution containing the LSD1 substrate and the HRP/Amplex Red working solution.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm).

  • Calculate the percent inhibition for each compound.

In Vitro Anti-proliferative Assay (NCI-60 Human Tumor Cell Line Screen)

This protocol is adapted from the NCI-60 screen methodology to assess the anti-proliferative activity of the this compound derivatives.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF7)

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • Test compounds dissolved in DMSO

  • Doxorubicin (positive control)

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Trizma base

  • 96-well microtiter plates

  • Automated plate reader

Procedure:

  • Inoculate cells into 96-well plates at the appropriate density and incubate for 24 hours.

  • Add serial dilutions of the test compounds (typically in a 5-log concentration range) to the plates.

  • Incubate the plates for an additional 48 hours.

  • Terminate the assay by fixing the cells with cold TCA.

  • Stain the fixed cells with SRB solution.

  • Wash away the unbound dye and air dry the plates.

  • Solubilize the bound stain with Trizma base.

  • Read the absorbance at 515 nm.

  • Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each compound.

Signaling Pathways

DYRK1A Signaling in Neurodevelopment

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial regulator of neurodevelopment.[1] Its overexpression is implicated in the cognitive deficits associated with Down syndrome. DYRK1A phosphorylates a variety of downstream targets, influencing neuronal proliferation, differentiation, and synaptic plasticity.[1][2]

DYRK1A Signaling Pathway cluster_downstream Downstream Effects DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT P GSK3b GSK3β DYRK1A->GSK3b P APP APP DYRK1A->APP P Tau Tau DYRK1A->Tau P Synaptojanin1 Synaptojanin 1 DYRK1A->Synaptojanin1 P Proliferation Neuronal Proliferation NFAT->Proliferation Differentiation Neuronal Differentiation GSK3b->Differentiation AD_pathology Alzheimer's Disease Pathology APP->AD_pathology Tau->AD_pathology Plasticity Synaptic Plasticity Synaptojanin1->Plasticity

Simplified DYRK1A signaling in neurodevelopment.

LSD1's Role in Acute Myeloid Leukemia (AML)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a histone demethylase that is frequently overexpressed in acute myeloid leukemia (AML).[3][4] LSD1 is a key component of several transcriptional repressor complexes, and its activity leads to the silencing of tumor suppressor genes and a block in myeloid differentiation.[3]

LSD1 Signaling in AML LSD1 LSD1 (KDM1A) CoREST CoREST Complex LSD1->CoREST associates H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates GFI1 GFI1 CoREST->GFI1 recruits Tumor_Suppressor Tumor Suppressor Genes GFI1->Tumor_Suppressor Differentiation_Genes Myeloid Differentiation Genes GFI1->Differentiation_Genes H3K4me2->Tumor_Suppressor activates H3K4me2->Differentiation_Genes activates Repression Transcriptional Repression Tumor_Suppressor->Repression Differentiation_Genes->Repression Leukemogenesis Leukemogenesis Repression->Leukemogenesis

Role of LSD1 in transcriptional repression in AML.

References

Application Notes and Protocols for the Quantification of 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Benzyloxy)pyridin-2-amine is a chemical intermediate used in the synthesis of various pharmaceutical and research compounds. Accurate quantification of this compound is crucial for process control, quality assurance, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methods are foundational and may require further optimization and validation for specific matrices and regulatory requirements.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for method development, particularly for sample preparation and the selection of analytical techniques.

PropertyValueSource
IUPAC Name 4-(phenylmethoxy)pyridin-2-amine[1]
CAS Number 85333-26-2[2]
Molecular Formula C₁₂H₁₂N₂O[1][2]
Molecular Weight 200.24 g/mol [1]
Solubility Soluble in organic solvents like DMSO.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly for purity assessments and in-process control monitoring.

Principle

This method employs reversed-phase chromatography to separate this compound from potential impurities and degradation products. The compound is then detected and quantified based on its ultraviolet (UV) absorbance.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-UV analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing and Quantification prep_standard Prepare Standard Stock and Working Solutions hplc_system HPLC System with C18 Column and UV Detector prep_standard->hplc_system Inject prep_sample Prepare Sample Solution prep_sample->hplc_system Inject data_acquisition Data Acquisition at 270 nm hplc_system->data_acquisition calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify Analyte in Samples data_acquisition->quantification calibration->quantification report Report Results quantification->report

Caption: HPLC-UV workflow for the quantification of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low levels of this compound, especially in complex biological matrices.

Principle

This method utilizes reversed-phase liquid chromatography for separation, followed by tandem mass spectrometry for detection. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to cover a range of, for example, 0.1 ng/mL to 1000 ng/mL, including the internal standard at a fixed concentration.

  • Sample Preparation (e.g., from plasma): Perform protein precipitation by adding three volumes of cold acetonitrile (containing the internal standard) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

3. LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis.

Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for the specific instrument
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound201.291.1 (quantifier)3025
110.1 (qualifier)3020
Internal StandardTo be determined based on selectionTo be determinedOptimizeOptimize

Note: The proposed MRM transitions are based on the predicted fragmentation of the molecule (loss of the benzyl group, C₇H₇⁺, m/z 91.1 and the remaining aminopyridine moiety, C₅H₅N₂O⁺, m/z 110.1). These parameters require experimental optimization.

4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify this compound in samples using the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification sample_prep Protein Precipitation (for biological samples) lc_separation LC Separation (C18 Column) sample_prep->lc_separation Inject std_prep Prepare Calibration Standards with Internal Standard std_prep->lc_separation Inject ms_detection MS/MS Detection (ESI+) MRM Mode lc_separation->ms_detection peak_integration Peak Integration and Area Ratio Calculation ms_detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Analyte peak_integration->quantification calibration->quantification report Report Results quantification->report

Caption: LC-MS/MS workflow for the quantification of this compound.

Summary of Quantitative Data

The following table provides a hypothetical summary of expected quantitative performance parameters for the described analytical methods. These values should be established during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Disclaimer: The analytical methods and parameters provided in this document are intended as a starting point for method development. All methods must be fully validated for their intended use in accordance with relevant regulatory guidelines.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Benzyloxy)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-(Benzyloxy)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for preparing this compound:

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction using 4-(Benzyloxy)-2-chloropyridine and an ammonia surrogate. This method is often favored for its high yields and functional group tolerance.

  • Reduction of a Nitro Intermediate: This route involves the synthesis of 4-(Benzyloxy)-2-nitropyridine, followed by the reduction of the nitro group to an amine. This is a more classical approach that avoids palladium catalysts.

Q2: My Buchwald-Hartwig reaction is showing low to no conversion. What are the most common causes?

Low or no conversion in the amination of a chloropyridine is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step. Key areas to troubleshoot include the catalyst system, reaction conditions, and reagent quality.

Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig reaction. How can I minimize this side product?

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated. This can be caused by trace amounts of water, an insufficiently active catalyst, or a slow reductive elimination step. To suppress this, ensure strictly anhydrous conditions, consider a more electron-rich and bulky ligand to promote reductive elimination, and use a slight excess of the amine.

Q4: Which reduction method is best for converting 4-(Benzyloxy)-2-nitropyridine to the desired amine?

Several methods can be effective, and the choice depends on available equipment, scale, and functional group compatibility. Catalytic hydrogenation with H₂ over Pd/C is a clean and efficient method. Alternatively, reduction with metals in acidic media, such as iron powder in acetic acid, is a robust and cost-effective option.

Q5: How should I purify the final product, this compound?

The most common purification method is column chromatography on silica gel. Due to the basic nature of the 2-aminopyridine moiety, which can cause peak tailing on acidic silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. Recrystallization from a suitable solvent system, such as ethanol/ether, can also be an effective purification technique for obtaining highly pure material.

Troubleshooting Guides

Buchwald-Hartwig Amination Route
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a pre-catalyst (e.g., a palladacycle) for more reliable generation of the active Pd(0) species. Ensure the palladium source is not old or decomposed.
Ineffective ligandFor chloropyridines, use bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos. Standard ligands like PPh₃ are often ineffective.[1]
Insufficient temperatureThese reactions often require elevated temperatures (80-110 °C) to facilitate the oxidative addition of the C-Cl bond.[1]
Oxygen contaminationEnsure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst. Use degassed solvents.
Inappropriate baseA strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. If using weaker bases like K₃PO₄ or Cs₂CO₃, a more active catalyst system and higher temperatures may be necessary.[1]
Hydrodehalogenation Presence of waterUse scrupulously dried solvents and reagents. Ensure the base is anhydrous.
Slow reductive eliminationSwitch to a more electron-rich and sterically hindered ligand to accelerate the final product-forming step.
Incorrect amine stoichiometryUse a slight excess of the amine (1.2-1.5 equivalents) to favor the desired coupling pathway.
Formation of Side Products Reaction with solventSome solvents, like THF, can be reactive at high temperatures. Consider using a more robust solvent like toluene or dioxane.
Dimerization of starting materialThis may indicate issues with the catalyst activation or reaction concentration. Adjusting catalyst loading or solvent volume may help.
Nitro Reduction Route
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reduction Insufficient reducing agentIncrease the molar equivalents of the reducing agent (e.g., Fe powder, SnCl₂).
Deactivated catalyst (H₂/Pd-C)Use fresh, high-quality Pd/C. Ensure the reaction is not poisoned by sulfur-containing impurities.
Insufficient acid (Fe/AcOH)Ensure enough acetic acid is present to facilitate the reaction and dissolve the iron salts formed.
Debenzylation Harsh reaction conditions (H₂/Pd-C)The benzyl ether is susceptible to hydrogenolysis. Perform the reaction at lower H₂ pressure and/or temperature. Monitor the reaction closely and stop it once the nitro group is reduced. Adding a catalyst poison like pyridine can sometimes prevent debenzylation.
Formation of Azo/Azoxy Byproducts Insufficient reducing agent or non-uniform reaction conditionsEnsure vigorous stirring and a sufficient excess of the reducing agent to drive the reaction to the fully reduced amine.
Difficult Product Isolation Formation of metal-amine complexesDuring workup after a metal/acid reduction, ensure the pH is basic enough to break up any metal complexes and fully precipitate the metal hydroxides.

Data Presentation

Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination of 2-Chloropyridines
ParameterCondition 1 (High Yield)Condition 2 (Alternative)Condition 3 (Milder Base)
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate)G3-XPhos Palladacycle
Ligand XPhosSPhosXPhos
Base LHMDS (Lithium bis(trimethylsilyl)amide)NaOtBu (Sodium tert-butoxide)Cs₂CO₃ (Cesium carbonate)
Solvent Tetrahydrofuran (THF)Toluene1,4-Dioxane
Temperature 65 °C100 °C110 °C
Typical Yields >90%80-95%70-90% (may require longer reaction times)

Note: Yields are generalized from literature on similar substrates and are highly dependent on the specific substrate and reaction scale.

Table 2: Comparison of Reduction Methods for 4-(Benzyloxy)-2-nitropyridine
MethodReducing Agent(s)SolventTemperatureAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas (1-5 atm), 5-10% Pd/CEthanol or Ethyl AcetateRoom TemperatureHigh yield, clean reaction, easy workup.Requires specialized hydrogenation equipment; potential for debenzylation.
Metal/Acid Reduction Iron powder, Acetic AcidEthanol/Water70-90 °CInexpensive, robust, avoids high-pressure gas.Requires aqueous workup to remove iron salts; can be exothermic.
Transfer Hydrogenation Hydrazine hydrate, Pd/CMethanol80 °CAvoids handling H₂ gas; highly selective.[2]Hydrazine is toxic; requires careful temperature control.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 4-(Benzyloxy)-2-chloropyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate, Methanol, Triethylamine (for chromatography)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(benzyloxy)-2-chloropyridine (1.0 eq), Pd₂(dba)₃ (0.01 eq, 1 mol% Pd), and XPhos (0.024 eq).

  • Add anhydrous THF to dissolve the solids.

  • To the stirred solution, add a 1.0 M solution of LHMDS in THF (1.2 eq) dropwise.

  • Heat the reaction mixture to 65 °C and stir for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Adsorb the crude material onto a small amount of silica gel.

  • Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with 0.1-1% triethylamine added to the eluent to prevent tailing. A final flush with 5% methanol in ethyl acetate may be used to elute the product.

  • Combine the product-containing fractions and concentrate under reduced pressure to yield this compound as a solid.

Protocol 2: Synthesis of this compound via Nitro Reduction

Step A: Synthesis of 4-(Benzyloxy)-2-nitropyridine

  • To a solution of 2-nitro-4-pyridinol in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Add benzyl bromide (1.2 eq) and heat the mixture (typically 60-80 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(benzyloxy)-2-nitropyridine, which can be purified by chromatography or used directly in the next step.

Step B: Reduction of 4-(Benzyloxy)-2-nitropyridine using Fe/Acetic Acid

  • To a round-bottom flask equipped with a reflux condenser, add 4-(benzyloxy)-2-nitropyridine (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Add iron powder (3-5 eq) and glacial acetic acid (1-2 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material disappears (typically 1-3 hours).

  • Cool the reaction to room temperature and filter through a pad of celite to remove the excess iron. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture to remove the iron hydroxides.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Buchwald_Hartwig_Troubleshooting start Reaction Start: Buchwald-Hartwig Amination check_conversion Check Conversion (TLC/LC-MS) start->check_conversion complete Reaction Complete? (>95% Conversion) check_conversion->complete Yes low_conversion Low/No Conversion check_conversion->low_conversion No workup Workup & Purification complete->workup product Pure Product workup->product side_product Major Side Product? workup->side_product check_catalyst 1. Check Catalyst System: - Use Pre-catalyst - Use Bulky, Electron-Rich Ligand (e.g., XPhos) - Increase Catalyst Loading low_conversion->check_catalyst check_conditions 2. Check Conditions: - Increase Temperature (80-110°C) - Ensure Inert Atmosphere - Use Dry, Degassed Solvent check_catalyst->check_conditions check_base 3. Check Base: - Use Strong Base (NaOtBu, LHMDS) - Ensure Anhydrous Base check_conditions->check_base check_base->start Re-run Reaction side_product->product No hydrodehalogenation Hydrodehalogenation side_product->hydrodehalogenation Yes fix_hydro 1. Ensure Anhydrous Conditions 2. Use More Electron-Rich Ligand 3. Use Slight Excess of Amine hydrodehalogenation->fix_hydro fix_hydro->start Re-run Reaction

Caption: Troubleshooting workflow for the Buchwald-Hartwig amination.

Synthetic_Routes_Comparison cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Nitro Reduction start1 4-(Benzyloxy)-2-chloropyridine reaction1 Pd₂(dba)₃, XPhos LHMDS, THF, 65°C start1->reaction1 product This compound reaction1->product High Yield, Fewer Steps start2 2-Nitro-4-pyridinol step2a 1. Benzyl Bromide, K₂CO₃ start2->step2a intermediate 4-(Benzyloxy)-2-nitropyridine step2a->intermediate step2b 2. Reduction (e.g., Fe, AcOH) intermediate->step2b step2b->product Classic Method, Pd-free

Caption: Comparison of synthetic routes to this compound.

References

Technical Support Center: Purification of 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Benzyloxy)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Here, you will find specific guidance to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

The primary methods for purifying this compound are column chromatography and recrystallization. An initial acid-base extraction can also be employed as a preliminary purification step to remove certain types of impurities. The choice of method will depend on the nature and quantity of impurities, the scale of your experiment, and the desired final purity.

Q2: What are the likely impurities I might encounter in my crude this compound?

Common impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route, these may include:

  • Unreacted starting materials: Such as 2-amino-4-chloropyridine or benzyl alcohol.

  • Over-alkylated or di-benzylated products: Where the benzyl group has reacted at multiple sites.

  • Byproducts from side reactions: Specific byproducts will be route-dependent.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: My compound is a basic amine. How does this affect purification by column chromatography on silica gel?

The basic nature of the pyridine nitrogen in this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This often results in significant peak tailing, poor separation, and potentially low recovery of the product. To counteract this, it is highly recommended to add a basic modifier to the eluent.[1]

Q4: How can I effectively remove unreacted 2-aminopyridine from my product?

A simple and effective method is to perform an acid-base extraction. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic 2-aminopyridine will be protonated to form a water-soluble salt that partitions into the aqueous layer. Your less basic product should remain in the organic layer. This can be repeated several times to ensure complete removal.[1]

Troubleshooting Guides

Column Chromatography

Issue: Significant peak tailing is observed during silica gel chromatography.

  • Possible Cause: Strong interaction between the basic amine and acidic silica gel.

  • Solution: Add a small amount of a basic modifier to your eluent system. Commonly used modifiers include triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the mobile phase. This will neutralize the acidic sites on the silica gel and lead to more symmetrical peaks.

Issue: Poor separation between my product and an impurity.

  • Possible Cause: The chosen eluent system has insufficient resolving power.

  • Solution:

    • Optimize the solvent system: Use thin-layer chromatography (TLC) to screen various solvent systems with different polarities. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values.

    • Consider a different stationary phase: If silica gel does not provide adequate separation, consider using neutral alumina or a C18-functionalized silica for reverse-phase chromatography.

Issue: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to displace the compound from the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the impure compound.

  • Solution:

    • Add more solvent: This will reduce the saturation of the solution.

    • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Use a different solvent or solvent system: A solvent with a lower boiling point might be necessary. Alternatively, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.

Issue: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated enough, or the nucleation process has not initiated.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus.

      • Add a seed crystal of the pure compound.

    • Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Use a dry ice/acetone bath for further cooling.

Issue: Low recovery of the purified product.

  • Possible Cause:

    • Too much solvent was used for recrystallization.

    • The crystals were filtered before crystallization was complete.

    • The compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

    • When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.

Data Presentation

Table 1: Solubility of Structurally Similar Aminopyridines in Common Organic Solvents

Solvent2-Aminopyridine Solubility4-Aminopyridine Solubility
WaterSolubleSoluble (112 g/L at 20°C)[2]
MethanolSoluble[3]Soluble[2]
EthanolSoluble[3]Very Soluble[2]
IsopropanolSoluble[3]Soluble
AcetonitrileSoluble[3]Soluble
AcetoneSolubleSoluble[2]
N,N-Dimethylformamide (DMF)Soluble[3]Soluble
Dimethyl sulfoxide (DMSO)Not FoundSoluble
Tetrahydrofuran (THF)Not FoundSoluble
Ethyl AcetateSolubleSoluble
DichloromethaneSolubleSoluble
TolueneSparingly SolubleSparingly Soluble
Hexane / CyclohexaneSparingly Soluble[3]Slightly Soluble

Note: The benzyloxy group in this compound will increase its lipophilicity compared to 2- and 4-aminopyridine, likely leading to increased solubility in less polar organic solvents like dichloromethane, ethyl acetate, and toluene, and potentially decreased solubility in water.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

1. Preparation of the Column: a. Select a glass column of an appropriate size. As a rule of thumb, use about 25-50 g of silica gel for every 1 g of crude material. b. Prepare a slurry of silica gel in the initial, least polar eluent. c. Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. d. Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition. e. Equilibrate the column by running the initial eluent through it until the packed bed is stable.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for less soluble compounds, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

3. Elution: a. Begin elution with a low-polarity mobile phase, for example, a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) containing 0.5% triethylamine. b. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. c. Collect fractions and monitor the elution of the product by TLC.

4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

1. Solvent Selection: a. In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. b. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes.

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. c. Continue to add the hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.

3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and add a small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes. c. Perform a hot filtration through a fluted filter paper to remove the charcoal.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent. c. Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction (Optional) Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Acid_Base_Extraction->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization For further purification Purity_Analysis Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Purity_Analysis->Recrystallization If impure Pure_Product Pure this compound Purity_Analysis->Pure_Product If pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Column_Chromatography cluster_0 Problem cluster_1 Solution Peak_Tailing Peak Tailing Add_Base Add Basic Modifier (e.g., Triethylamine) Peak_Tailing->Add_Base Poor_Separation Poor Separation Optimize_Eluent Optimize Eluent System (TLC, Gradient) Poor_Separation->Optimize_Eluent Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Poor_Separation->Change_Stationary_Phase No_Elution No Elution Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity

Caption: Troubleshooting guide for common issues in column chromatography.

Troubleshooting_Recrystallization cluster_0 Problem cluster_1 Solution Oiling_Out Oiling Out Add_Solvent Add More Solvent / Change Solvent System Oiling_Out->Add_Solvent Slow_Cooling Cool Slowly Oiling_Out->Slow_Cooling No_Crystals No Crystals Form Induce_Crystallization Induce Crystallization (Scratch, Seed Crystal) No_Crystals->Induce_Crystallization Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Low_Recovery Low Recovery Minimize_Solvent Use Minimum Hot Solvent Low_Recovery->Minimize_Solvent

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Reactions of 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)pyridin-2-amine. The following information addresses common side products and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing an alkylation/acylation on the 2-amino group of this compound and I see multiple spots on my TLC plate. What are the possible side products?

A1: Besides the desired N-substituted product, several side products can form during alkylation or acylation reactions. These may include:

  • Di-substituted Product: Alkylation or acylation can occur at both the exocyclic 2-amino group and the pyridine ring nitrogen (position 1). This is more likely with highly reactive alkylating/acylating agents and strong bases. To minimize this, consider using milder bases and stoichiometric control of your electrophile.

  • 4-Benzyloxy-2(1H)-pyridone: Hydrolysis of the starting material or product, especially under acidic or basic conditions at elevated temperatures, can lead to the formation of the corresponding pyridone.

  • Starting Material: Incomplete reaction will result in the presence of unreacted this compound.

Troubleshooting Tips:

  • TLC Analysis: Use a combination of polar and non-polar solvent systems to achieve good separation of all spots. Staining with permanganate can help visualize different types of compounds.

  • Reaction Conditions: Employ milder reaction conditions (e.g., lower temperature, less reactive electrophile, weaker base) to improve selectivity.

  • Purification: Column chromatography with a carefully selected solvent gradient is often necessary to separate the desired product from these side products.

Q2: My reaction mixture turned dark, and I have a low yield of the desired product. I am using a palladium catalyst. What could be the issue?

A2: The use of palladium catalysts, especially with a hydrogen source (e.g., H₂, transfer hydrogenation reagents), can lead to the debenzylation of your starting material or product.

  • Side Product: The primary side product in this case would be 4-hydroxypyridin-2-amine or its N-alkylated/acylated derivative.

  • Catalyst Selection: The choice of palladium catalyst and reaction conditions can influence the extent of debenzylation.

Troubleshooting Tips:

  • Catalyst Screening: If debenzylation is a persistent issue, screen different palladium catalysts and supports.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed, minimizing over-reduction.

  • Alternative Protecting Groups: If debenzylation cannot be avoided, consider using a different protecting group for the 4-hydroxy position that is stable to your reaction conditions.

Q3: I am running a reaction that generates nitrous acid (or using diazotization conditions) and I am getting an unexpected, non-polar side product. What could it be?

A3: In the presence of a nitrous acid source (e.g., NaNO₂, acid) and a halide source (e.g., HCl, HBr), 2-aminopyridines can undergo a Sandmeyer-type reaction to form the corresponding 2-halopyridine.

  • Side Product: In your case, this would be 2-chloro-4-(benzyloxy)pyridine or 2-bromo-4-(benzyloxy)pyridine.

Troubleshooting Tips:

  • Avoid Diazotizing Conditions: If this side product is not desired, ensure that your reaction conditions are free from reagents that can generate nitrous acid.

  • Quenching: If the formation of nitrous acid is unavoidable, consider adding a quenching agent like sulfamic acid.

Q4: I have an unexpected oxidized product in my reaction. What is it likely to be?

A4: The pyridine nitrogen in this compound is susceptible to oxidation, especially in the presence of oxidizing agents or even air over long reaction times at elevated temperatures.

  • Side Product: The likely oxidized product is this compound N-oxide. This N-oxide can sometimes undergo further reactions. For instance, in the presence of acetic anhydride, it can rearrange to form 4-benzyloxy-2(1H)-pyridone.[1]

Troubleshooting Tips:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Carefully check all reagents for their potential to act as oxidizing agents.

Summary of Potential Side Product Yields

The following table summarizes reported yields for the formation of potential side products or related reactions. Note that these yields may not be from direct reactions of this compound but provide an indication of the feasibility of these transformations.

Side Product/Reaction TypeStarting MaterialReagents and ConditionsReported Yield
Pyridone Formation 4-Benzyloxypyridine-N-oxideAcetic anhydride, reflux49%[1]
Debenzylation Organic compound with a benzyloxy groupPalladium catalyst, hydrogen atmosphere90-97% (for the desired debenzylated product)
N-Benzylation 2-AminopyridinesPalladium(II) acetate, TPPMS, benzyl alcohol, H₂O, sealed tube80-90%
Sandmeyer Reaction (Halogenation) 3-Amino-1-methyl-1H-pyrazole-4,5-dicarbonitrileIsoamyl nitrite, CuCl₂65%

Reaction Pathways and Side Product Formation

The following diagram illustrates the common reaction pathways of this compound and the formation of potential side products.

Side_Products Potential Side Products in this compound Reactions cluster_alkylation_acylation Alkylation / Acylation (R-X) cluster_oxidation Oxidation cluster_debenzylation Debenzylation cluster_sandmeyer Sandmeyer-type Reaction A This compound B Desired N-Substituted Product (at 2-amino) A->B Controlled Conditions C Di-substituted Product (at 2-amino and N1) A->C Excess R-X Strong Base D 4-(Benzyloxy)pyridine N-oxide A->D [O] E 4-Benzyloxy-2(1H)-pyridone A->E H₃O⁺ / OH⁻, Δ F 4-Hydroxypyridin-2-amine A->F Pd/C, H₂ G 2-Halo-4-(benzyloxy)pyridine A->G NaNO₂, HX D->E Rearrangement (e.g., Ac₂O)

Caption: Reaction pathways of this compound and potential side products.

Key Experimental Protocols

1. Synthesis of 4-Benzyloxy-2(1H)-pyridone from 4-Benzyloxypyridine-N-oxide[1]

This protocol describes the rearrangement of the N-oxide to the pyridone, a potential side reaction pathway if the N-oxide is formed in situ.

  • Reactants: 4-Benzyloxypyridine-N-oxide (24.8 g, 123 mmol), Acetic anhydride (150 mL).

  • Procedure:

    • A mixture of 4-benzyloxypyridine-N-oxide and acetic anhydride is heated to reflux for 1.5 hours.

    • The reaction is cooled to room temperature and concentrated under reduced pressure.

    • The residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60°C for 2 hours.

    • The mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The filtrate can be further concentrated to yield more crude product.

    • The combined crude product is purified by recrystallization from methanol/ethyl acetate.

  • Yield: 49%[1]

2. General Procedure for N-Benzylation of 2-Aminopyridines

This protocol illustrates a typical N-alkylation which could lead to over-alkylation.

  • Reactants: 2-Aminopyridine (1 mmol), Palladium(II) acetate (12 mg, 0.05 mmol), Sodium diphenylphosphinobenzene-3-sulfonate (TPPMS, 36 mg, 0.1 mmol), Benzyl alcohol (5-10 mmol), Water (4 mL).

  • Procedure:

    • A mixture of the reagents is heated in a sealed tube under air for 16 hours.

    • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over MgSO₄, and concentrated in vacuo.

    • The residue is purified by flash column chromatography.

  • Yield: 80-90% for mono-benzylated products.

3. General Conditions for Sandmeyer-type Conversion of an Amino Group to a Halogen

This illustrates the conditions under which a 2-aminopyridine could be converted to a 2-halopyridine.

  • Reactants: Aromatic amine, Nitrite source (e.g., isoamyl nitrite, NaNO₂), Copper(I) or Copper(II) halide (e.g., CuCl, CuCl₂), Acid (if using NaNO₂).

  • General Procedure:

    • The aromatic amine is dissolved in a suitable solvent.

    • The nitrite source and copper halide are added.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures.

    • Workup usually involves extraction and purification by chromatography.

References

Technical Support Center: Synthesis of 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(Benzyloxy)pyridin-2-amine synthesis. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of 4-(benzyloxy)-2-chloropyridine with ammonia.

Q2: My Buchwald-Hartwig reaction is resulting in a low yield or no conversion. What are the primary causes?

Low or no conversion in the amination of chloropyridines is a common challenge, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[1] Key factors to investigate include the integrity of your catalyst system, reaction temperature, and the purity of your reagents and solvents.[1]

Q3: I'm observing a significant amount of hydrodehalogenation as a side product. How can this be minimized?

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a frequent side reaction.[1] This can be suppressed by using bulky, electron-rich phosphine ligands, ensuring strictly anhydrous reaction conditions, and using a slight excess of the amine nucleophile (in this case, ammonia).[1]

Q4: What are the best practices for purifying the final product, this compound?

After the reaction is complete, the typical workup involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and filtering through celite to remove palladium residues. The organic layer is then washed with water and brine, dried, and concentrated. The crude product is most commonly purified by flash column chromatography on silica gel.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive catalystUse a pre-catalyst (e.g., G3 or G4 palladacycle) for more efficient formation of the active Pd(0) species.[1]
Ineffective ligandEmploy bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos.[1][2]
Insufficient temperatureIncrease the reaction temperature to a range of 80-110 °C to facilitate oxidative addition.[1]
Presence of oxygen or moistureEnsure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) using dry, degassed solvents.[1]
Inappropriate baseUse a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu). If the substrate is base-sensitive, consider weaker bases like K₃PO₄ or Cs₂CO₃, potentially requiring a more active catalyst system.[1]
Formation of Side Products HydrodehalogenationUse bulky phosphine ligands, ensure anhydrous conditions, and use a slight excess of ammonia.[1]
Diarylamine formationWhile less common with ammonia, ensure a sufficient concentration of the ammonia nucleophile is present. Using ammonium salts can sometimes improve selectivity for the primary amine.
Difficulty in Product Purification Palladium residue in the productFilter the reaction mixture through a plug of celite after dilution with an organic solvent.[2]
Co-elution of impuritiesOptimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

Experimental Protocols

Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-chloropyridine

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on laboratory-specific conditions and reagent purity.

Materials:

  • 4-(Benzyloxy)-2-chloropyridine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

  • A bulky biarylphosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Ammonia solution (e.g., 0.5 M in dioxane) or an ammonium salt (e.g., ammonium sulfate)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add 4-(benzyloxy)-2-chloropyridine (1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%) to an oven-dried reaction vessel equipped with a stir bar.

  • Addition of Base and Ammonia: Add the base (e.g., NaOtBu, 1.4 equiv). If using a solution of ammonia, add it at this stage (1.2-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Experimental Workflow

experimental_workflow start Start prep Prepare Reactants (4-(benzyloxy)-2-chloropyridine, Pd catalyst, ligand, base) start->prep reaction Reaction Setup (Add solvent and ammonia, heat under inert atmosphere) prep->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup (Quench, extract, dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product This compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or No Reaction check_catalyst Check Catalyst System (Active Pd source? Appropriate ligand?) start->check_catalyst check_conditions Verify Reaction Conditions (Temperature, inert atmosphere, dry solvent?) check_catalyst->check_conditions Catalyst OK optimize Systematically Optimize (Screen ligands, bases, temperatures) check_catalyst->optimize Issue Found check_base Evaluate Base (Sufficiently strong and non-nucleophilic?) check_conditions->check_base Conditions OK check_conditions->optimize Issue Found check_base->optimize Base OK or Issue Found success Improved Yield optimize->success

Caption: A logical approach to troubleshooting low yield in the synthesis.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions Involving Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions with aminopyridine substrates. The following frequently asked questions (FAQs) and troubleshooting guides will help you optimize your reaction conditions, increase yields, and minimize side products.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with aminopyridines often challenging?

A1: Aminopyridines present unique challenges due to the presence of two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the amino group nitrogen. Both can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can halt the catalytic cycle.[1][2] Additionally, the electron-donating nature of the amino group can decrease the reactivity of an adjacent C-X bond (where X is a halide) towards the crucial oxidative addition step.[2]

Q2: My reaction is not working or giving very low yields. What are the first things I should check?

A2: When a reaction fails, a systematic check of the basics is crucial:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[3][4]

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst. Boronic acids, in particular, can degrade over time.[4]

  • Catalyst and Ligand Integrity: Use a fresh batch of palladium catalyst and ligand, or ones that have been stored properly. Many modern catalysts and ligands are air-sensitive.

Q3: How do I choose the right ligand for my aminopyridine coupling reaction?

A3: The choice of ligand is critical for success. For challenging substrates like aminopyridines, bulky, electron-rich phosphine ligands are often required.[2][3] These ligands promote the desired reductive elimination step and can stabilize the palladium catalyst, preventing deactivation. Commonly successful ligands include Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos.[2]

Q4: What are the most common side reactions, and how can I minimize them?

A4: Common side reactions include:

  • Protodeboronation (in Suzuki reactions): The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using boronic esters (e.g., pinacol esters), which are more stable, or by running the reaction under anhydrous conditions.[2]

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two boronic acid molecules in Suzuki reactions or two alkyne molecules in Sonogashira reactions). Rigorous degassing to exclude oxygen is the most effective way to prevent this.[3] For Sonogashira reactions, copper-free conditions can also be employed.[1]

  • Hydrodehalogenation: The replacement of the halide on the aminopyridine with a hydrogen atom. This can be caused by certain solvents or bases acting as hydride sources.[3]

Q5: Should I protect the amino group on my aminopyridine substrate?

A5: While protecting the amino group can sometimes simplify the reaction by preventing its coordination to the palladium catalyst, it is often not necessary with modern catalyst systems. The use of appropriate bulky and electron-rich ligands can allow for successful couplings on unprotected aminopyridines, thus avoiding extra protection and deprotection steps.[2]

Troubleshooting Guides

Low Yield or No Reaction

If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following tables provide potential causes and solutions for different reaction types.

G start Low/No Yield check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_inert Verify Inert Atmosphere (Degassing, Gas Source) start->check_inert check_catalyst Evaluate Catalyst System (Activity, Ligand Choice) check_reagents->check_catalyst Reagents OK check_inert->check_catalyst Atmosphere OK check_conditions Assess Reaction Conditions (Temperature, Time, Base, Solvent) check_catalyst->check_conditions Catalyst System OK optimize Systematic Optimization check_conditions->optimize Conditions OK success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

Problem Potential Cause Suggested Solution
No Reaction Inactive Catalyst SystemUse a fresh batch of palladium catalyst and a suitable bulky, electron-rich ligand (e.g., SPhos, XPhos). Consider using a modern palladium precatalyst.[3]
Catalyst InhibitionThe pyridine or amino nitrogen is coordinating to the palladium. Switch to a more sterically hindered ligand to prevent this coordination.[2]
Low Reactivity of Aryl HalideAryl chlorides are less reactive than bromides and iodides. Increase the reaction temperature and use a more active catalyst system.[3]
Low Yield ProtodeboronationUse the corresponding boronic acid pinacol ester instead of the boronic acid. Ensure anhydrous reaction conditions.[2]
Incomplete ReactionIncrease the reaction time or temperature. Ensure the base is strong enough and soluble in the reaction medium. The addition of a small amount of water can sometimes be beneficial.[3]
Byproduct Formation Homocoupling of Boronic AcidThoroughly degas all solvents and reagents to remove oxygen.[3]
DehalogenationAvoid solvents that can act as hydride sources (e.g., some alcohols).[3]
Problem Potential Cause Suggested Solution
No Reaction Ineffective BaseA strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are often effective. Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures and more active catalysts.[5]
Poor Ligand ChoiceFor aminopyridine substrates, bulky biarylphosphine ligands like RuPhos or BrettPhos are often necessary to achieve good yields.[6]
Low Yield Catalyst DeactivationThe aminopyridine substrate can inhibit the catalyst. A slight increase in catalyst loading or the use of a more robust precatalyst may be necessary.
Steric HindranceIf coupling a sterically hindered amine, a more active catalyst system and higher temperatures may be required.
Byproduct Formation HydrodehalogenationEnsure the base is pure and the reaction is run under strictly anhydrous conditions.[5]
Problem Potential Cause Suggested Solution
No Reaction Inactive CatalystUse fresh palladium and copper(I) catalysts. Ensure proper storage under an inert atmosphere.
Low Reactivity of Aryl HalideAryl chlorides are challenging substrates. Use a more active catalyst system, potentially with a phosphine ligand, and higher reaction temperatures.[4]
Low Yield Incomplete ReactionIncrease reaction temperature or time. Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and used in sufficient excess.
Byproduct Formation Homocoupling of Alkyne (Glaser Coupling)This is a very common side reaction. To minimize it, run the reaction under strictly anaerobic conditions. Consider using a copper-free protocol.[1] Slow addition of the alkyne can also help.[7]
Palladium Black PrecipitationThis indicates catalyst decomposition. This can be caused by high temperatures or impurities. Use high-purity reagents and consider lowering the reaction temperature.
Problem Potential Cause Suggested Solution
No Reaction Low Reactivity of Aryl HalideAryl chlorides are generally unreactive in Heck couplings unless specialized catalyst systems are used. Consider converting the chloride to a bromide or iodide if possible.
Inappropriate BaseA variety of organic and inorganic bases can be used. Triethylamine is common, but others like potassium carbonate or sodium acetate may be more effective depending on the substrate.
Low Yield Poor Alkene CoordinationStrongly coordinating solvents like DMF can sometimes hinder the coordination of the alkene to the palladium center. Consider screening other solvents like NMP, dioxane, or toluene.
β-Hydride Elimination from Undesired PositionThe regioselectivity of the Heck reaction can be an issue. The choice of ligand can influence the regiochemical outcome.
Byproduct Formation Isomerization of AlkeneThe double bond in the product can sometimes migrate. The addition of certain additives or careful control of reaction time can minimize this.

Quantitative Data from Screening Experiments

The following tables summarize quantitative data from the literature to guide your optimization efforts.

Table 1: Ligand Screening for the Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine
LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃LiHMDSTHF651640
RuPhosPd₂(dba)₃LiHMDSTHF651671
SPhosPd₂(dba)₃LiHMDSTHF651676
BINAPPd₂(dba)₃LiHMDSTHF651671
RuPhos-precatalyst-LiHMDSTHF651683
Data adapted from a study on the C,N-cross coupling of 3-halo-2-aminopyridines.
Table 2: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids
Catalyst SystemArylboronic AcidBaseSolventYield (%)
Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane/H₂O85
Pd(PPh₃)₄4-Methylphenylboronic acidK₃PO₄1,4-Dioxane/H₂O82
Pd(PPh₃)₄4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane/H₂O88
Pd(PPh₃)₄4-Chlorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O78
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂OExpected High
Data is for a structurally analogous substrate and provides a strong indication of expected performance.
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
Palladium CatalystLigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100396
PdCl₂(PPh₃)₂-CuIEt₃NDMF100392
Pd(OAc)₂PPh₃CuIEt₃NDMF100385
Pd₂(dba)₃PPh₃CuIEt₃NDMF100382
Data extracted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-aminopyridine

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halo-aminopyridine with an arylboronic acid.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-2.5 mol% with a ligand like SPhos, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask, add the halo-aminopyridine, arylboronic acid, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst and any additional ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

G setup Reaction Setup (Flask, Reagents, Base) inert Inert Atmosphere (Evacuate/Backfill x3) setup->inert catalyst Add Catalyst/Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Work-up (Quench, Extract) react->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-aminopyridine

This protocol is a general procedure for the Buchwald-Hartwig amination of a halo-aminopyridine.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%) or a palladium precatalyst.

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst, ligand (if not using a precatalyst), and base.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add the halo-aminopyridine and the amine.

  • Add the degassed anhydrous solvent via syringe.

  • Place the sealed tube in a preheated oil bath and stir at 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.[9]

Protocol 3: General Procedure for Sonogashira Coupling of a Halo-aminopyridine

This protocol outlines a general procedure for the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne.

Materials:

  • Halo-aminopyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 2-4 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask, add the halo-aminopyridine, palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the degassed solvent and amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C, depending on the halide's reactivity).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through Celite to remove the catalysts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.[4]

G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Pd0_S Pd(0)L_n OA_S Ar-Pd(II)-X Pd0_S->OA_S Oxidative Addition (Ar-X) Trans_S Ar-Pd(II)-Ar' OA_S->Trans_S Transmetalation (Ar'-B(OR)2) RE_S Ar-Ar' Trans_S->RE_S Reductive Elimination RE_S->Pd0_S Pd0_B Pd(0)L_n OA_B Ar-Pd(II)-X Pd0_B->OA_B Oxidative Addition (Ar-X) Amine_B [Ar-Pd(II)-NHR'R'']^+ OA_B->Amine_B Amine Coordination Amido_B Ar-Pd(II)-NR'R'' Amine_B->Amido_B Deprotonation RE_B Ar-NR'R'' Amido_B->RE_B Reductive Elimination RE_B->Pd0_B Pd0_So Pd(0)L_n OA_So Ar-Pd(II)-X Pd0_So->OA_So Oxidative Addition (Ar-X) Trans_So Ar-Pd(II)-C≡CR' OA_So->Trans_So Transmetalation (Cu-C≡CR') RE_So Ar-C≡CR' Trans_So->RE_So Reductive Elimination RE_So->Pd0_So

Caption: Simplified catalytic cycles for common palladium-catalyzed cross-coupling reactions.

References

Stability issues of the benzyloxy protecting group in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the benzyloxy (Bn) protecting group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and answer frequently asked questions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyloxy (Bn) group in typical reaction conditions?

A1: The benzyloxy group is a robust protecting group for hydroxyl functions, known for its general stability in both acidic and basic media.[1] It is a popular choice due to its ability to withstand a wide range of chemical transformations.[2][3] However, its stability is not absolute and can be compromised by strong acids, certain oxidative conditions, and, most notably, reductive cleavage via catalytic hydrogenolysis.[1][4][5]

Q2: What are the standard methods for cleaving a benzyloxy group?

A2: The most common and preferred method for deprotecting a benzyl ether is catalytic hydrogenation.[2][3][6] This method is highly efficient, clean, and typically proceeds under mild conditions, yielding the deprotected alcohol and toluene as a byproduct.[3][5] Alternative methods include the use of strong acids, such as trifluoroacetic acid (TFA), hydrogen bromide (HBr), or boron trichloride (BCl₃), though this is limited to substrates that can tolerate harsh acidic conditions.[4][5] Dissolving metal reductions, like the Birch reduction (Na/NH₃), can also cleave benzyl ethers.[7]

Q3: Is the benzyloxy group orthogonal to other common protecting groups?

A3: Yes, the benzyloxy group's unique cleavage conditions provide orthogonality with many other protecting groups. For instance, it is stable under the basic conditions used to remove ester groups (e.g., acetate) and the acidic or fluoride-mediated conditions for cleaving silyl ethers (e.g., TBS, TIPS).[1] In peptide synthesis, the Boc/Bzl strategy relies on the differential acid lability of the Nα-Boc group (cleaved by moderate acids like TFA) and the side-chain benzyl groups (requiring strong acids like HF), demonstrating a "quasi-orthogonal" relationship.[8] It is truly orthogonal to the base-labile Fmoc group.[8]

Q4: What are some common alternatives to the benzyloxy protecting group?

A4: Several alternatives to the benzyl group offer different stability profiles and deprotection methods.[9]

  • p-Methoxybenzyl (PMB) ethers: These can be cleaved under milder oxidative conditions using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[5][10]

  • Silyl ethers (e.g., TBDMS, TBDPS, TIPS): These offer tunable stability based on the steric bulk of the silicon substituents and are typically removed with fluoride ions or under acidic conditions.[9][10]

  • Allyl ethers: These are orthogonal to many other groups and are cleaved using transition metal catalysts.[9]

  • Acetal/Ketal groups (e.g., isopropylidene): These are used to protect diols and are removed under acidic conditions.[9]

  • Benzoate esters: These are robust and are removed by hydrolysis under basic conditions.[9]

Troubleshooting Guide: Stability Issues

This section addresses specific problems you might encounter with the benzyloxy group during your experiments.

Issue 1: Unexpected Cleavage of the Benzyloxy Group

Symptom: Loss of the benzyl protecting group is observed during a reaction step where it was expected to be stable.

Possible Cause Troubleshooting Step
Reaction conditions are too acidic. Use milder acidic conditions. Consider switching to a weaker acid or using a buffer system (e.g., acetic acid/THF/water).[4]
Elevated reaction temperature. Perform the reaction at a lower temperature to minimize the rate of debenzylation.[4]
Presence of unintended reducing agents. Carefully review all reagents and reaction conditions for potential sources of reduction that could affect the benzyl group.
Photolytic cleavage (for substituted benzyl groups). If using a photolabile benzyl variant (e.g., 2-nitrobenzyl), ensure the reaction is protected from light.[5]
Issue 2: Incomplete or Failed Debenzylation

Symptom: The intended cleavage of the benzyloxy group does not proceed to completion.

Possible Cause Troubleshooting Step
Catalyst inactivity (Hydrogenolysis). Use fresh, high-quality palladium catalyst.[11] If catalyst poisoning by sulfur or nitrogen compounds is suspected, purify the starting material.[11] Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective.[11]
Insufficient acid strength or concentration (Acidic Cleavage). Increase the concentration of the acid or switch to a stronger acid (e.g., from TFA to HBr or BCl₃).[4]
Poor substrate solubility. Select a solvent system where the substrate is fully soluble. For hydrogenolysis, common solvents include ethanol, ethyl acetate, and THF.[11]
Mass transfer limitations (Heterogeneous Hydrogenolysis). Ensure vigorous stirring or agitation to maximize the interaction between the substrate, hydrogen, and the catalyst surface.[11]
Inhibition by the substrate itself. In nucleoside chemistry, the nucleobase can inhibit the catalyst, leading to sluggish deprotection. Using a benzyloxycarbonyl (Cbz) group instead of a benzyl ether can circumvent this issue.[12]
Issue 3: Formation of Side Products During Debenzylation

Symptom: Along with the desired deprotected product, other unexpected compounds are formed.

Possible Cause Troubleshooting Step
Reduction of other functional groups (Hydrogenolysis). Employ catalytic transfer hydrogenolysis using a hydrogen donor like formic acid or cyclohexene, which can sometimes offer better chemoselectivity.[2][5] Be aware that some functional groups like aromatic halogens may also be susceptible to reduction.[13]
Acid-catalyzed rearrangement. During acidic cleavage of aryl benzyl ethers, a Friedel-Crafts-type rearrangement can occur, leading to C-benzylated isomers.[4] Use of a cation scavenger like triethylsilane, anisole, or pentamethylbenzene can trap the generated benzyl cation and prevent this side reaction.[11][14]
N-alkylation in alcoholic solvents (N-Debenzylation). When deprotecting N-benzyl groups via hydrogenolysis in alcoholic solvents (e.g., methanol), N-alkylation can be a side reaction. Switching the solvent to 2,2,2-trifluoroethanol (TFE) can prevent this.[15]

Quantitative Data Summary

The following table summarizes typical conditions for the deprotection of benzyl ethers.

Deprotection Method Reagents & Conditions Typical Conversion/Yield Reference
Direct Hydrogenation 10 mol% Pd(0) EnCat™ 30NP, H₂ balloon, EtOH, Room Temp, Overnight100% Conversion[2]
Catalytic Transfer Hydrogenation 10% Pd/C, Triethylsilane (3.0 equiv), Methanol, Room TempHigh[2]
Acidic Cleavage Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Substrate Dependent[4][11]
Lewis Acid Cleavage Boron Trichloride (BCl₃), Pentamethylbenzene, DCM, -78 °C to 0 °CGood to High[14]

Experimental Protocols

Protocol 1: Deprotection of Benzyl (Bn) Ethers by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1]

Materials:

  • Benzyl-protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)[6]

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Reaction flask, stir bar, and filtration setup (e.g., Celite® pad)

Procedure:

  • Dissolve the benzyl-protected alcohol in a suitable solvent in the reaction flask.

  • Carefully add the Pd/C catalyst (typically 5-10 mol% palladium relative to the substrate).[11]

  • Seal the flask and purge the system first with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[2]

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[2]

Protocol 2: Deprotection of Benzyl (Bn) Ethers by Acidic Cleavage

Objective: To cleave a benzyl ether using a strong acid.

Materials:

  • Benzyl-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cation scavenger (optional but recommended, e.g., triethylsilane or anisole)[11]

  • Reaction flask, stir bar, and rotary evaporator

Procedure:

  • Dissolve the benzyl-protected substrate in DCM in the reaction flask.

  • If using, add the cation scavenger to the solution.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid to the mixture (a common concentration is 25-50% TFA in DCM, but neat TFA can also be used).[11]

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual TFA.[11]

  • The crude product can then be purified by a suitable method (e.g., chromatography or crystallization).

Visual Guides

Deprotection_Workflow start Bn-Protected Compound check_sensitivity Are other groups sensitive to reduction? start->check_sensitivity hydrogenolysis Catalytic Hydrogenolysis (e.g., H2, Pd/C) check_sensitivity->hydrogenolysis No check_acid_sensitivity Is the substrate stable to strong acid? check_sensitivity->check_acid_sensitivity Yes product Deprotected Alcohol hydrogenolysis->product acid_cleavage Acidic Cleavage (e.g., TFA, HBr, BCl3) check_acid_sensitivity->acid_cleavage Yes alternative_pg Consider Alternative Protecting Group check_acid_sensitivity->alternative_pg No acid_cleavage->product

Caption: Decision workflow for choosing a benzyloxy deprotection method.

Acid_Cleavage_Pathway cluster_main Acid-Catalyzed Cleavage cluster_side Side Reaction start R-O-Bn protonation Protonated Ether [R-O(H)-Bn]+ start->protonation + H+ cleavage Cleavage protonation->cleavage product R-OH + [Bn]+ cleavage->product benzyl_cation [Bn]+ scavenger Cation Scavenger (e.g., Anisole) benzyl_cation->scavenger Trapping rearrangement Friedel-Crafts Rearrangement benzyl_cation->rearrangement (Aryl Benzyl Ethers) trapped Trapped Cation scavenger->trapped side_product C-Benzylated Byproduct rearrangement->side_product Orthogonal_Strategy compound Substrate with -OBn and -OTBS groups choice Choose Deprotection compound->choice tbs_cleavage TBAF or Acid choice->tbs_cleavage Cleave TBS bn_cleavage H2, Pd/C choice->bn_cleavage Cleave Bn product_bn Substrate with -OBn and -OH groups tbs_cleavage->product_bn product_tbs Substrate with -OH and -OTBS groups bn_cleavage->product_tbs

References

Technical Support Center: Debenzylation of 4-(Benzyloxy)pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the debenzylation of 4-(benzyloxy)pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the debenzylation of 4-(benzyloxy)pyridines?

A1: The most prevalent methods for cleaving the benzyl ether in 4-(benzyloxy)pyridines include:

  • Catalytic Hydrogenolysis: This is a widely used method employing a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[1][2] The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenation (CTH).[3][4][5]

  • Acid-Catalyzed Deprotection: Strong acids, such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr), can be used to cleave the benzyl ether.[1][6] Lewis acids like boron trichloride (BCl₃) have also been employed for chemoselective debenzylation.[1]

  • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation, particularly for p-methoxybenzyl (PMB) ethers, and recent methods have extended this to simple benzyl ethers via photoirradiation.[1][7]

Q2: My palladium-catalyzed hydrogenolysis is not working. What are the likely causes?

A2: Several factors can inhibit palladium-catalyzed hydrogenolysis of 4-(benzyloxy)pyridines:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[8] This is a common issue with nitrogen-containing heterocycles.

  • Poor Catalyst Quality: The efficiency of commercial Pd/C catalysts can vary significantly in terms of particle size, distribution, and oxidation state, affecting reaction outcomes.[9]

  • Inappropriate Solvent Choice: The choice of solvent is crucial. While alcoholic solvents are often used, they can sometimes lead to side reactions like N-alkylation.[10]

  • Presence of Other Reducible Functional Groups: Other functional groups in your molecule might be more readily reduced than the benzyl ether, or they could also interfere with the catalyst.

Q3: Can I selectively debenzylate the 4-benzyloxy group in the presence of other sensitive functional groups?

A3: Yes, selective debenzylation is often achievable.

  • Catalytic Transfer Hydrogenation (CTH): CTH using donors like ammonium formate or 1,4-cyclohexadiene can be milder than using high-pressure hydrogen gas and may offer better chemoselectivity.[1][3]

  • Lewis Acid-Mediated Cleavage: A combination of BCl₃ and a cation scavenger like pentamethylbenzene can chemoselectively cleave aryl benzyl ethers at low temperatures in the presence of various functional groups.[1]

  • Inhibitors for Pd/C Catalysis: In some cases, additives like ammonia, pyridine, or ammonium acetate can act as inhibitors to prevent the hydrogenolysis of benzyl ethers while allowing other reductions to proceed.[1]

Troubleshooting Guides

Problem 1: Incomplete or Slow Reaction in Palladium-Catalyzed Hydrogenolysis
Possible Cause Troubleshooting Step Expected Outcome
Catalyst Poisoning by Pyridine Nitrogen 1. Increase catalyst loading (e.g., from 10 mol% to 20-50 mol%).2. Add an acid additive like acetic acid to protonate the pyridine nitrogen, reducing its coordination to the palladium.[8][11] 3. Switch to a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[11]The reaction should proceed to completion or at a significantly faster rate.
Poor Catalyst Activity 1. Screen different commercial sources of Pd/C catalyst.[9] 2. Pre-treat the catalyst to improve its efficiency.[12]Identification of a more active catalyst for your specific substrate.
Sub-optimal Solvent 1. If using alcoholic solvents like methanol or ethanol and observing side products, switch to a non-alcoholic solvent like ethyl acetate, THF, or 2,2,2-trifluoroethanol (TFE) to avoid N-alkylation.[10]Cleaner reaction profile with fewer byproducts.
Insufficient Hydrogen Pressure 1. If using a hydrogen balloon, switch to a high-pressure reactor (e.g., Parr shaker) and increase the hydrogen pressure (e.g., to 10 bar).[9][12]Improved reaction rate and conversion.
Problem 2: Formation of Side Products
Side Product Possible Cause Troubleshooting Step
N-Alkylated Pyridine Palladium-catalyzed oxidation of the alcohol solvent (e.g., methanol to formaldehyde) followed by reductive amination with the product.[10]Switch to a non-alcoholic solvent like THF, ethyl acetate, or TFE.[10]
Over-reduction of the Pyridine Ring Use of a highly active catalyst (e.g., Rhodium or Ruthenium) or harsh reaction conditions. Palladium is generally less prone to this.[8][12]1. Use a less active catalyst like Pd/C.2. Optimize reaction time to stop the reaction once the starting material is consumed.3. Use a milder method like catalytic transfer hydrogenation.
Dechlorination (if applicable) If the molecule contains an aromatic chlorine, dehalogenation can occur sequentially after debenzylation.[13]1. Carefully select the palladium catalyst type.2. Monitor the reaction closely and stop it immediately after debenzylation is complete.

Experimental Protocols

Method 1: Catalytic Hydrogenolysis with Acetic Acid Additive

A general procedure for the debenzylation of N-Boc, N-benzyl double-protected 2-aminopyridine derivatives, which can be adapted for 4-(benzyloxy)pyridines, involves the addition of acetic acid to facilitate the reaction.[11]

  • Dissolve the 4-(benzyloxy)pyridine substrate (1 mmol) in ethanol (60 mL).

  • Add acetic acid (1.5 mmol) at room temperature.

  • Add 20% wt Pd(OH)₂ on carbon (150 mg).

  • Stir the reaction mixture at 60 °C under a hydrogen atmosphere for 14 hours.

  • Filter the catalyst through a pad of Celite®.

  • Wash the Celite® pad with ethanol (2 x 30 mL).

  • Combine the filtrates and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Method 2: Catalytic Transfer Hydrogenation (CTH)

This method offers a milder alternative to high-pressure hydrogenation.

  • To a solution of the 4-(benzyloxy)pyridine substrate (1 mmol) in methanol, add ammonium formate (5-10 equivalents).[4][5]

  • Add 10% Pd/C catalyst (10-20 wt% of the substrate).

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through a Celite® pad and wash with chloroform.

  • Evaporate the combined organic filtrate under reduced pressure to obtain the product.

Method 3: Acid-Catalyzed Debenzylation with BCl₃

This procedure is useful for chemoselective debenzylation.[1]

  • Dissolve the 4-(benzyloxy)pyridine substrate and a cation scavenger (e.g., pentamethylbenzene) in a suitable solvent like dichloromethane at a low temperature (e.g., -78 °C).

  • Slowly add a solution of BCl₃ (in a non-coordinating solvent) to the reaction mixture.

  • Stir the reaction at low temperature and monitor by TLC.

  • Upon completion, quench the reaction carefully with a suitable reagent (e.g., methanol).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the crude product for further purification.

Data Summary

Table 1: Comparison of Debenzylation Methods for Aryl Benzyl Ethers

MethodCatalyst/ReagentHydrogen SourceSolventTemperatureTypical YieldNotes
Catalytic Hydrogenolysis Pd/C, Pd(OH)₂/CH₂ gasEtOH, THF, EtOAcRoom Temp - 60°CGood to ExcellentProne to catalyst poisoning by pyridine.[8]
Catalytic Transfer Hydrogenation Pd/CAmmonium FormateMethanolRefluxGood to ExcellentMilder conditions, good for sensitive substrates.[4]
Acid-Catalyzed (Lewis Acid) BCl₃N/ADichloromethaneLow TemperatureGoodHighly chemoselective.[1]
Acid-Catalyzed (Brønsted Acid) H₂SO₄N/AN/AN/A73-85%Requires strongly acidic conditions.[6]
Oxidative Cleavage DDQN/ADichloromethaneRoom Temp (with light)GoodUseful when reductive methods are not suitable.[7]

Visualizations

Debenzylation_Workflow start Start with 4-(Benzyloxy)pyridine method_selection Select Debenzylation Strategy start->method_selection hydrogenolysis Catalytic Hydrogenolysis method_selection->hydrogenolysis H₂/Pd-C cth Catalytic Transfer Hydrogenation (CTH) method_selection->cth Donor/Pd-C acid_catalyzed Acid-Catalyzed Cleavage method_selection->acid_catalyzed Strong Acid oxidative Oxidative Cleavage method_selection->oxidative Oxidant workup Reaction Workup & Purification hydrogenolysis->workup cth->workup acid_catalyzed->workup oxidative->workup product 4-Hydroxypyridine (Product) workup->product

Caption: General workflow for the debenzylation of 4-(benzyloxy)pyridine.

Troubleshooting_Hydrogenolysis start {Problem: No/Slow Reaction| Is the reaction proceeding as expected? } check_catalyst Check Catalyst Is the catalyst active? Is loading sufficient? start->check_catalyst No success {Reaction Successful} start->success Yes check_catalyst->start Replace/Increase Catalyst check_conditions Check Conditions Is the H₂ pressure adequate? Is the solvent appropriate? check_catalyst->check_conditions Catalyst OK check_conditions->start Adjust Conditions add_acid Troubleshoot Poisoning Add acetic acid to protonate pyridine. check_conditions->add_acid Conditions OK add_acid->success

Caption: Troubleshooting logic for palladium-catalyzed hydrogenolysis.

References

Technical Support Center: Preventing N-Oxide Formation in Pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the unwanted formation of N-oxides during reactions involving pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is pyridine N-oxide formation most likely to occur?

A1: Pyridine N-oxide is a common byproduct in reactions involving oxidizing agents. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. Conditions that favor N-oxide formation include the presence of peroxy acids (e.g., peracetic acid, m-CPBA), hydrogen peroxide, and other strong oxidants. Reactions performed at elevated temperatures in the presence of an oxygen source can also lead to undesired N-oxidation.

Q2: What is the primary strategy to prevent N-oxide formation?

A2: The most effective strategy is to decrease the nucleophilicity of the pyridine nitrogen, making it less susceptible to oxidation. This can be achieved through two main approaches: protonation of the nitrogen atom or the use of protecting groups.

Q3: How does protonation of the pyridine nitrogen prevent N-oxide formation?

A3: By adding a strong acid, such as trifluoroacetic acid (TFA), the pyridine nitrogen is protonated, forming a pyridinium salt. This removes the lone pair of electrons from being available for oxidation. This method is effective provided the desired reaction is compatible with acidic conditions.

Q4: What are some common protecting groups for the pyridine nitrogen?

A4: Protecting groups temporarily block the nitrogen's lone pair. A common and effective protecting group is borane (BH₃), which forms a stable adduct with the pyridine nitrogen. Other potential protecting groups include those commonly used for amines, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), although their application for preventing N-oxidation in pyridines is less common and depends on the specific reaction conditions.

Q5: If N-oxide is formed as a byproduct, can it be removed?

A5: Yes, pyridine N-oxides can be deoxygenated back to the parent pyridine. Common reagents for this reduction include zinc dust in the presence of an ammonium salt, phosphorus trichloride (PCl₃), and sulfur dioxide. This can be a useful strategy if the N-oxide is formed unintentionally.

Troubleshooting Guides

Issue 1: Unexpected formation of N-oxide as a major byproduct during an oxidation reaction on a pyridine substituent.

Possible Cause Troubleshooting Steps
Oxidizing agent is too strong or non-selective. - Use a milder or more selective oxidizing agent. For example, if oxidizing a side chain, choose a reagent known for its selectivity towards that functional group over the pyridine nitrogen. - Lower the reaction temperature to decrease the rate of N-oxidation. - Reduce the stoichiometry of the oxidizing agent to the minimum required for the desired transformation.
Pyridine nitrogen is too nucleophilic. - If the reaction conditions allow, add an equivalent of a strong, non-nucleophilic acid like trifluoroacetic acid (TFA) to protonate the pyridine nitrogen. - Consider protecting the pyridine nitrogen with a suitable protecting group, such as borane, prior to the oxidation step.
Reaction is exposed to air at elevated temperatures. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize aerial oxidation.

Issue 2: Low yield of the desired product with significant recovery of starting material and some N-oxide formation in an electrophilic substitution reaction (e.g., nitration, halogenation).

Possible Cause Troubleshooting Steps
Reaction conditions are too harsh, leading to decomposition and side reactions. - For nitration, control the temperature carefully and add the nitrating agent dropwise. - Use a less aggressive reagent. For example, instead of fuming nitric acid, consider using a milder nitrating agent if applicable to your substrate.
Electrophile reacts at the nitrogen instead of the ring. - This is a common issue as the nitrogen is often the most nucleophilic site. - A strategy of N-oxidation followed by electrophilic substitution and subsequent deoxygenation can be employed. The N-oxide directs electrophiles to the 4-position and deactivates the nitrogen itself.

Data Presentation

The following tables provide illustrative data on the effectiveness of different strategies to prevent N-oxide formation. Note: The presented yields are examples and will vary based on the specific substrate and reaction conditions.

Table 1: Comparison of Nitration Methods for Pyridine

MethodReagentConditionsYield of 3-NitropyridineYield of Pyridine N-oxide
Direct NitrationHNO₃/H₂SO₄110°CLow (<5%)Significant byproduct
N-Oxide Route1. H₂O₂/AcOH2. HNO₃/H₂SO₄3. PCl₃1. 70-80°C2. 90°C3. 0°C to rtHigh (>70%)N/A (intermediate)
Bakke's ProcedureN₂O₅ then NaHSO₃Low TemperatureGood (77%)Minimized

Table 2: Effect of Borane Protection on a Hypothetical Alkylation Reaction

ReactionConditionsYield of Desired Alkylated PyridineYield of Pyridine N-oxide Byproduct
Unprotected PyridineAlkyl Halide, Oxidizing Contaminant PresentModerate (50-60%)5-15%
Borane-Protected Pyridine1. BH₃·THF2. Alkyl Halide3. DeprotectionHigh (85-95%)<1%

Experimental Protocols

Protocol 1: Nitration of Pyridine via the N-Oxide Route to Yield 4-Nitropyridine

This protocol utilizes a deliberate N-oxidation to direct nitration to the 4-position, followed by deoxygenation.

Step 1: Synthesis of Pyridine N-oxide

  • In a round-bottom flask, dissolve pyridine in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80°C for several hours.

  • Monitor the reaction by TLC until the pyridine is consumed.

  • Cool the reaction mixture and remove the acetic acid and water under reduced pressure.

  • The crude pyridine N-oxide can be purified by distillation or crystallization.

Step 2: Nitration of Pyridine N-oxide

  • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C, slowly add the pyridine N-oxide.

  • After the addition, heat the reaction mixture to 90°C and maintain for several hours.

  • Monitor the reaction by TLC.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the 4-nitropyridine N-oxide.

  • Filter the solid and wash with cold water.

Step 3: Deoxygenation of 4-Nitropyridine N-oxide

  • Suspend the 4-nitropyridine N-oxide in a suitable solvent like chloroform.

  • Cool the suspension in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃) dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it into a cold, aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-nitropyridine.

Protocol 2: Alkylation of a Pyridine Derivative with Borane Protection

This protocol demonstrates the use of borane as a protecting group to prevent N-oxidation during an alkylation reaction where oxidizing impurities might be present.

Step 1: Protection of the Pyridine Nitrogen

  • Dissolve the pyridine derivative in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the pyridine-borane adduct.

Step 2: Alkylation

  • Cool the solution of the pyridine-borane adduct to the desired reaction temperature (e.g., -78°C).

  • Add a strong base (e.g., n-butyllithium) if deprotonation is required for alkylation at a specific position.

  • Add the alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed.

  • Monitor the reaction by TLC or LC-MS.

Step 3: Deprotection

  • Upon completion of the alkylation, quench the reaction with a protic solvent (e.g., methanol) at low temperature.

  • Acidify the mixture with an aqueous acid (e.g., 1M HCl) and stir at room temperature to hydrolyze the borane adduct.

  • Basify the solution and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the alkylated pyridine.

Visualizations

experimental_workflow_N_oxide_route cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Electrophilic Substitution cluster_step3 Step 3: Deoxygenation Pyridine Pyridine N_Oxidation Pyridine N-oxide Pyridine->N_Oxidation Oxidant H₂O₂ / AcOH Oxidant->N_Oxidation Nitration 4-Nitropyridine N-oxide N_Oxidation->Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Nitration Deoxygenation 4-Nitropyridine Nitration->Deoxygenation Reducing_Agent PCl₃ Reducing_Agent->Deoxygenation logical_relationship_prevention cluster_prevention Prevention Strategies Pyridine Pyridine Derivative Desired_Reaction Desired Reaction Pyridine->Desired_Reaction Oxidizing_Conditions Oxidizing Conditions Oxidizing_Conditions->Desired_Reaction Desired_Product Desired Product Desired_Reaction->Desired_Product Successful N_Oxide N-Oxide Byproduct Desired_Reaction->N_Oxide Side Reaction Protonation Protonation (e.g., TFA) Protonation->Desired_Reaction Inhibits N-Oxidation Protection Protection (e.g., Borane) Protection->Desired_Reaction Inhibits N-Oxidation

Technical Support Center: Scaling Up the Synthesis of 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 4-(Benzyloxy)pyridin-2-amine, a key building block in pharmaceutical development. This resource offers detailed experimental protocols, troubleshooting advice for common issues encountered during synthesis and scale-up, and frequently asked questions to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-amino-4-hydroxypyridine to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide (e.g., benzyl bromide) to form the desired ether.

Q2: What are the critical parameters to control during the Williamson ether synthesis of this compound?

A2: Key parameters to control for a successful synthesis include the choice of base, solvent, reaction temperature, and the quality of the starting materials. The selection of a suitable base is crucial to ensure complete deprotonation of the hydroxyl group without promoting side reactions. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Temperature control is vital to manage the reaction rate and minimize the formation of byproducts.

Q3: What are the potential side reactions, and how can they be minimized?

A3: A primary side reaction is the N-alkylation of the 2-amino group, leading to the formation of N-benzyl and potentially N,N-dibenzyl byproducts. Another potential side reaction is the elimination of the benzyl halide, especially at higher temperatures. To favor O-alkylation over N-alkylation, a careful selection of the base and reaction conditions is necessary. Using a milder base and maintaining a moderate reaction temperature can help minimize the formation of the N-alkylated impurity. The use of a phase-transfer catalyst can sometimes improve selectivity. The elimination reaction can be minimized by using a suitable solvent and avoiding excessive heat.

Q4: How can I purify the final product effectively?

A4: Purification of this compound can typically be achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a gradient of ethyl acetate in hexanes can be employed. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective method for obtaining a highly pure product. Given the basic nature of the amine, adding a small amount of a basic modifier like triethylamine to the chromatography eluent can sometimes improve peak shape and separation.[1]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol details a standard lab-scale synthesis. For scale-up, careful consideration of heat transfer, mixing, and reagent addition rates is crucial.

Materials:

  • 2-amino-4-hydroxypyridine

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-amino-4-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Slowly add benzyl bromide (1.05 eq) to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Data Presentation

The following tables provide hypothetical data to illustrate the effect of different reaction parameters on the yield and purity of this compound. This data is intended for illustrative purposes to guide optimization efforts.

Table 1: Effect of Base on Yield and Purity

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaHDMFRT128595
2K₂CO₃AcetoneReflux246588
3Cs₂CO₃DMF50187892
4t-BuOKTHFRT107290

Table 2: Effect of Solvent on Yield and Purity

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaHDMFRT128595
2NaHTHFRT127593
3NaHAcetonitrileRT127091
4NaHDMSORT128294

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

  • Possible Cause 1: Incomplete Deprotonation.

    • Solution: Ensure the base is fresh and of high quality. Sodium hydride is highly reactive with moisture; handle it under an inert atmosphere. Use a sufficient excess of the base (e.g., 1.1-1.2 equivalents).

  • Possible Cause 2: Poor Quality of Benzyl Bromide.

    • Solution: Use freshly distilled or commercially available high-purity benzyl bromide. Impurities can lead to side reactions.

  • Possible Cause 3: Sub-optimal Reaction Temperature.

    • Solution: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) may improve the reaction rate and yield. However, avoid excessive temperatures to prevent byproduct formation.

Problem 2: Presence of N-Alkylated Impurity

  • Possible Cause: Reaction conditions favor N-alkylation over O-alkylation.

    • Solution 1: Choice of Base and Solvent: The selectivity can be influenced by the base and solvent system. A less coordinating solvent might favor O-alkylation. Experiment with different base/solvent combinations as outlined in the data tables.

    • Solution 2: Use of a Protecting Group: In challenging cases, the amino group can be protected with a suitable protecting group (e.g., Boc) prior to the Williamson ether synthesis, followed by deprotection.

    • Solution 3: Metal-Mediated Benzylation: Literature suggests that certain metal catalysts, such as zinc(II), can promote selective O-benzylation of similar pyridine systems.[2][3]

Problem 3: Difficulty in Product Purification

  • Possible Cause 1: Co-elution of Product and Impurities during Chromatography.

    • Solution: Optimize the eluent system for column chromatography. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) might improve separation. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the silica gel.

  • Possible Cause 2: Oiling out during Recrystallization.

    • Solution: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. A solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point for recrystallization.[4]

Visualizations

Synthesis_Workflow Start Start: 2-amino-4-hydroxypyridine Deprotonation Deprotonation (NaH, DMF, 0°C) Start->Deprotonation Alkylation Alkylation (Benzyl Bromide, RT) Deprotonation->Alkylation Workup Aqueous Work-up Alkylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Check_Reagents Check Reagent Quality (Base, Benzyl Bromide) Incomplete_Reaction->Check_Reagents Yes Identify_Byproducts Identify Byproducts (e.g., N-alkylation) Side_Products->Identify_Byproducts Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Optimize_Conditions Success Successful Synthesis Optimize_Conditions->Success Modify_Protocol Modify Protocol (Different Base/Solvent, Protecting Group) Identify_Byproducts->Modify_Protocol Modify_Protocol->Success Optimize_Chroma Optimize Chromatography (Solvent System, Additive) Purification_Issue->Optimize_Chroma Yes Purification_Issue->Success No Try_Recrystallization Attempt Recrystallization (Different Solvents) Optimize_Chroma->Try_Recrystallization Try_Recrystallization->Success

Caption: Logical workflow for troubleshooting the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(Benzyloxy)pyridin-2-amine and Other Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 4-(benzyloxy)pyridin-2-amine against other common aminopyridine isomers. The objective is to offer a predictive understanding of its behavior in common synthetic transformations, supported by available experimental data and established principles of physical organic chemistry. This document is intended to aid in reaction design, catalyst selection, and the development of synthetic routes involving this and related compounds.

Introduction to Aminopyridine Reactivity

The reactivity of aminopyridines is governed by a complex interplay of electronic and steric factors. The pyridine ring is inherently electron-deficient, which influences the basicity and nucleophilicity of both the ring nitrogen and the exocyclic amino group. The position of the amino group is a critical determinant of the molecule's overall electronic properties and, consequently, its chemical behavior. Substituents on the pyridine ring, such as the benzyloxy group in this compound, further modulate this reactivity.

Data Presentation

Basicity and Nucleophilicity: A pKa-Based Comparison
CompoundStructurepKa of Conjugate Acid
2-Aminopyridine6.86[1][2][3][4]
3-Aminopyridine6.04[5]
4-Aminopyridine9.17[2][3][6][7][8]
4-Methoxy-2-aminopyridine7.79 (Predicted)[9]
This compound (Predicted) ~7.8

Note: The structure for 4-methoxy-2-aminopyridine and this compound are illustrative as readily available images were not found.

The electron-donating nature of the 4-alkoxy group increases the electron density on the pyridine ring, making the ring nitrogen more basic compared to the unsubstituted 2-aminopyridine. 4-Aminopyridine stands out as the most basic isomer due to significant resonance stabilization of the protonated form.[10]

Reactivity in Common Synthetic Transformations

The electronic properties suggested by the pKa values directly translate to the reactivity of these aminopyridines in key synthetic reactions.

Acylation

Acylation of aminopyridines can occur at either the exocyclic amino group or the ring nitrogen, which can also act as a catalyst. The benzyloxy group in this compound is expected to enhance the nucleophilicity of the exocyclic amino group compared to 2-aminopyridine, potentially leading to faster acylation rates under comparable conditions. However, steric hindrance from the benzyloxy group is not anticipated to be a significant factor as the reaction center is the distant amino group.

Alkylation

Similar to acylation, alkylation is sensitive to the nucleophilicity of the amine. For this compound, the increased electron density should favor N-alkylation of the exocyclic amine. However, competition between alkylation at the exocyclic and ring nitrogens is a possibility, influenced by the reaction conditions and the nature of the alkylating agent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In Suzuki-Miyaura coupling, where the aminopyridine can act as a ligand for the palladium catalyst, the electronic properties of the pyridine ring are crucial. The electron-donating benzyloxy group in this compound increases the electron density on the palladium center when coordinated, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. This increased electron-donating ability may lead to different optimal reaction conditions compared to less electron-rich aminopyridines.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method can be used to experimentally determine the pKa of this compound and other aminopyridines for a direct comparison.

Materials:

  • Aminopyridine sample (e.g., this compound)

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Deionized water, purged with nitrogen

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a 1 mM solution of the aminopyridine sample in deionized water. If solubility is an issue, a co-solvent like methanol may be used, though this will provide an apparent pKa.[11][12]

  • Add a sufficient volume of the sample solution (e.g., 20 mL) to a reaction vessel containing a stir bar.[13]

  • Add 0.15 M KCl solution to maintain a constant ionic strength.[13]

  • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.[13]

  • Place the pH electrode in the solution and begin stirring.

  • Titrate the solution by adding small, precise increments of 0.1 M NaOH from a burette.

  • Record the pH value after each addition, allowing the reading to stabilize.[13]

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first derivative (ΔpH/ΔV).[14][15]

Protocol 2: Competitive Acylation

This experiment can determine the relative rates of acylation between this compound and another aminopyridine.

Materials:

  • This compound

  • A competing aminopyridine (e.g., 2-aminopyridine)

  • Acylating agent (e.g., acetic anhydride or benzoyl chloride)

  • Anhydrous, non-protic solvent (e.g., dichloromethane or acetonitrile)

  • Internal standard for GC or HPLC analysis

  • Quenching agent (e.g., methanol)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, prepare an equimolar solution of this compound and the competing aminopyridine in the chosen solvent.

  • Add a known amount of an internal standard.

  • Cool the solution in an ice bath.

  • Add a sub-stoichiometric amount of the acylating agent (e.g., 0.1 to 0.5 equivalents) to the solution while stirring.

  • Allow the reaction to proceed for a set amount of time.

  • Quench the reaction by adding an excess of a nucleophilic scavenger like methanol.

  • Analyze the reaction mixture by GC or HPLC to determine the relative amounts of the acylated products.

  • The ratio of the acylated products will reflect the relative nucleophilicity of the two amines towards the acylating agent.

Mandatory Visualizations

G Logical Flow for Reactivity Prediction substituent Substituent Effects (Benzyloxy Group) electronics Electronic Properties (Inductive vs. Resonance) substituent->electronics pka Basicity (pKa) Proxy: 4-MeO-2-AP ≈ 7.8 electronics->pka Influences nucleophilicity Nucleophilicity pka->nucleophilicity Correlates with reactivity Predicted Reactivity nucleophilicity->reactivity acylation Acylation reactivity->acylation alkylation Alkylation reactivity->alkylation coupling Cross-Coupling reactivity->coupling

Caption: Predictive workflow for aminopyridine reactivity.

G Experimental Workflow for Comparative Reactivity cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis prep_amines Prepare Equimolar Solutions of Aminopyridines mix Mix Amines and Reagent at Controlled Temperature prep_amines->mix prep_reagent Prepare Sub-stoichiometric Reagent Solution prep_reagent->mix react Allow Reaction to Proceed for a Fixed Time mix->react quench Quench Reaction react->quench analyze Analyze Product Ratio (GC/HPLC) quench->analyze compare Determine Relative Reactivity analyze->compare

Caption: Workflow for competitive kinetic analysis.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for a multitude of biologically active compounds. Its unique properties allow it to form key interactions with various enzymatic targets, particularly protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of 2-aminopyridine derivatives, with a specific focus on their potent and selective inhibition of Janus Kinase 2 (JAK2). The JAK/STAT signaling pathway is crucial for cellular processes like hematopoiesis and immune response, and its aberrant activation is linked to myeloproliferative neoplasms (MPNs).[1] The data and protocols presented herein are synthesized from published studies to aid researchers in the rational design of next-generation inhibitors based on the 2-aminopyridine core.

Quantitative SAR Data: Potency and Selectivity of 2-Aminopyridine Analogs

The following table summarizes the inhibitory activity of representative 2-aminopyridine analogs against JAK family kinases. The data highlights how modifications to the core structure influence both potency (IC50) and selectivity. Lower IC50 values indicate higher potency.

Compound IDCore StructureKey Modifications/SubstituentsJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK1/JAK2)Selectivity (JAK3/JAK2)
Crizotinib 2-AminopyridineLead Compound for SAR studies-27---
12k 2-Aminopyridine(Not specified in snippets)>2506>250>41.7x>41.7x
12l 2-Aminopyridine(Not specified in snippets)>2503>250>83.3x>83.3x
16m-(R) 2-Aminopyridine(R)-configuration stereoisomer255322885x76x
21b 2-Aminopyridine(Not specified in snippets)248491656276x184x

Data synthesized from multiple sources indicating potent activity and selectivity for JAK2.[1][2][3]

SAR Insights:

  • The 2-aminopyridine scaffold serves as an effective hinge-binding motif for the ATP-binding pocket of JAK2.

  • Optimization of substituents on the pyridine core led to the discovery of compounds like 12l and 16m-(R) with single-digit nanomolar potency against JAK2.[1]

  • High selectivity against other JAK isoforms (JAK1 and JAK3) is achievable, as demonstrated by compound 21b , which shows 276-fold selectivity for JAK2 over JAK1.[1][2] This is critical for minimizing off-target effects and improving the safety profile of potential drug candidates.

Visualized Experimental and Biological Frameworks

To contextualize the data, the following diagrams illustrate the typical workflow for an SAR study and the biological pathway targeted by these inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization lead Lead Compound (e.g., Crizotinib) design Analog Design (Based on Scaffold) lead->design synthesis Chemical Synthesis of Analogs design->synthesis biochem Biochemical Assay (In Vitro Kinase IC50) synthesis->biochem cell Cell-Based Assay (p-STAT, Proliferation) biochem->cell sar SAR Analysis cell->sar sar->design Iterative Refinement optimized Optimized Lead sar->optimized

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_a JAK2 JAK2_b JAK2 JAK2_a->JAK2_b 2. Autophosphorylation STAT_m STAT (monomer) JAK2_a->STAT_m 3. Phosphorylation STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Binds to DNA Inhibitor 2-Aminopyridine Inhibitor Inhibitor->JAK2_a Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK/STAT signaling pathway and the site of inhibitor action.

Experimental Protocols

Detailed and reproducible methodologies are essential for validating SAR findings. The following protocols are representative of the key assays used to evaluate the 2-aminopyridine analogs.

In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK2. It measures the amount of ATP consumed during the phosphorylation reaction.[4]

  • Principle: The assay quantifies the amount of ATP remaining in solution after the kinase reaction. A lower ATP level (and thus lower luminescence) corresponds to higher kinase activity. Potent inhibitors will result in less ATP consumption and a stronger luminescent signal.[4]

  • Materials:

    • Recombinant human JAK2 enzyme.[5]

    • Poly(Glu, Tyr) 4:1 peptide substrate.[5]

    • ATP and appropriate kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[5]

    • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay).[5][6]

    • Test compounds dissolved in DMSO.

    • White, flat-bottom 384-well assay plates.[4]

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer, ensuring the final DMSO concentration remains below 1%.[5][6]

    • Assay Plate Setup: Dispense a small volume (e.g., 5 µL) of the diluted compounds, a DMSO-only vehicle control, and a "no kinase" control into the wells of a 384-well plate.[6]

    • Kinase Reaction: Add the JAK2 enzyme to the wells containing the compounds and incubate for 10 minutes at room temperature to allow for binding.[6]

    • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration near its Km value).[5][6]

    • Incubation: Incubate the plate for 60 minutes at 30°C.[6]

    • Detection: Stop the reaction by adding the ATP detection reagent as per the manufacturer's protocol. This reagent lyses the reaction components and generates a luminescent signal proportional to the remaining ATP.[5]

    • Data Acquisition: Measure the luminescence intensity of each well using a compatible plate reader.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[5]

Cellular Phospho-STAT5 (p-STAT5) Inhibition Assay

This cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the JAK2 signaling cascade at its downstream target, STAT5.

  • Principle: This assay measures the level of phosphorylated STAT5 (p-STAT5) in a cell line that has a constitutively active JAK2 pathway. A reduction in the p-STAT5 signal indicates successful target engagement by the inhibitor.[5]

  • Cell Line: Human erythroleukemia (HEL) cells are commonly used as they harbor a JAK2V617F mutation, leading to constant STAT5 phosphorylation.[5]

  • Materials:

    • HEL cell line.

    • Cell culture medium and 96-well plates.

    • Test compounds dissolved in DMSO.

    • Cell lysis buffer.

    • Assay kit for detecting p-STAT5 and total STAT5 (e.g., ELISA, AlphaScreen).[5]

  • Procedure:

    • Cell Seeding: Seed HEL cells in a 96-well plate and culture overnight to allow for adherence.[5]

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for 2-4 hours.[5]

    • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.[6]

    • Detection: Determine the levels of both phosphorylated STAT5 (p-STAT5) and total STAT5 in the cell lysates using an appropriate immunoassay method according to the manufacturer's instructions.

    • Analysis: Normalize the p-STAT5 signal to the total STAT5 signal for each well. Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration and determine the cellular IC50 value.[5]

Antiproliferative (Cell Viability) Assay

This assay assesses the functional consequence of JAK2 inhibition, which is the suppression of cell growth and proliferation.

  • Principle: The MTT (or similar MTS/WST) assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the MTT tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of viable cells.[7]

  • Cell Line: HEL cells or other JAK2-dependent cell lines (e.g., Ba/F3-JAK2 V617F).[6]

  • Materials:

    • HEL cells or other suitable cell lines.

    • Cell culture medium and 96-well plates.

    • Test compounds dissolved in DMSO.

    • MTT or MTS reagent.[6]

    • Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl).[7]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 to 10,000 cells/well) and incubate for 24 hours.[7]

    • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle-only control.

    • Incubation: Incubate the cells for 48-72 hours to allow for an antiproliferative effect.[6]

    • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for an additional 2-4 hours.[6]

    • Signal Development: If using MTT, add the solubilization solution to dissolve the resulting formazan crystals.[6]

    • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.[6]

References

A Comparative Guide to the Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data for 4-(Benzyloxy)pyridin-2-amine derivatives: A comprehensive search of publicly available scientific literature did not yield specific quantitative biological activity data (such as IC50 or MIC values) for this compound derivatives. Therefore, to fulfill the request for a comparative guide, this document presents data on a closely related and well-documented class of heterocyclic compounds: pyrido[2,3-d]pyrimidine derivatives . This class of compounds shares structural similarities with the initial topic and has been extensively studied for its potent kinase inhibitory activities, making it a relevant and informative alternative for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the biological performance of various pyrido[2,3-d]pyrimidine derivatives against several protein kinases. The data presented is compiled from published scientific literature and is intended to serve as a valuable resource for understanding the structure-activity relationships of this important class of kinase inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity (IC50 values) of a series of pyrido[2,3-d]pyrimidine derivatives against a panel of receptor tyrosine kinases (RTKs). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate higher potency.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDR1 Substituentc-Src (IC50, nM)KDR (VEGFR-2) (IC50, nM)FGFR-1 (IC50, nM)PDGFRβ (IC50, nM)
1a H150250450300
1b 4-CH380120200150
1c 4-OCH35080150100
1d 4-Cl25408060
1e 4-F30509070
Sunitinib -109152
Sorafenib -20905020

*Sunitinib and Sorafenib are established multi-kinase inhibitors included for comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific protein kinases.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified using an ELISA-based method.

Materials:

  • Recombinant human kinases (e.g., c-Src, KDR, FGFR-1, PDGFRβ)

  • Biotinylated peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated 96-well plates

  • Phospho-specific antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash streptavidin-coated plates with wash buffer.

  • Substrate Coating: Add the biotinylated peptide substrate to the wells and incubate to allow binding to the streptavidin. Wash the plates to remove unbound substrate.

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the kinase enzyme to each well.

    • Add the test compound dilutions to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Wash the plates to remove the reaction mixture.

    • Add the HRP-conjugated phospho-specific antibody and incubate.

    • Wash the plates to remove unbound antibody.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of kinase inhibitors.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction Kinase Reaction (Compound + Kinase + ATP) Compound_Prep->Reaction Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Reaction Detection Signal Detection (e.g., Luminescence, Absorbance) Reaction->Detection Inhibition_Calc Calculate % Inhibition Detection->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc RTK_Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Inhibitor Kinase Inhibitor (e.g., Pyrido[2,3-d]pyrimidine) Inhibitor->Dimerization Inhibits Phosphorylation

Benchmarking New 4-(Benzyloxy)pyridine Inhibitors Against Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile 4-(benzyloxy)pyridine scaffold has emerged as a promising pharmacophore in the development of novel inhibitors targeting a wide array of therapeutic targets. This guide provides a comprehensive comparison of new 4-(benzyloxy)pyridine-based inhibitors against established drugs, supported by experimental data and detailed protocols to aid in research and development efforts.

Executive Summary

This guide benchmarks novel 4-(benzyloxy)pyridine inhibitors against existing therapeutic agents across several key target classes:

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Demonstrating competitive potency against clinical trial candidates for cancer therapy.

  • Monoamine Oxidase B (MAO-B) Inhibitors: Showing promise in the context of neurodegenerative diseases when compared to established treatments.

  • Antimycobacterial Agents: Exhibiting potent activity against Mycobacterium tuberculosis, comparable to first-line tuberculosis drugs.

  • Mutant Isocitrate Dehydrogenase 2 (IDH2) Inhibitors: Offering a potential alternative to the approved therapy for acute myeloid leukemia (AML).

  • Androgen Receptor (AR) Antagonists: Presenting a new chemical scaffold for the development of treatments for prostate cancer.

  • Dual c-Met/VEGFR-2 Inhibitors: Positioned to compete with multi-targeted kinase inhibitors in oncology.

  • Dual PI3K/mTOR Inhibitors: Displaying potent, dual-pathway inhibition for cancer treatment.

  • Monopolar Spindle 1 (Mps1) Kinase Inhibitors: Showing high potency against a key mitotic checkpoint target in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Offering potential against both wild-type and mutant forms of this well-established cancer target.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a key epigenetic modifier and a validated target in oncology, particularly for acute myeloid leukemia (AML) and small-cell lung cancer.

Data Presentation
CompoundTargetIC50 (nM)Reference
4-(Benzyloxy)pyridine Derivative LSD14,000[1]
Tranylcypromine (TCP)LSD1~5,600[2]
Iadademstat (ORY-1001)LSD1<1
Bomedemstat (IMG-7289)LSD156.8
GSK2879552LSD117.5
Experimental Protocols

LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

  • Reagent Preparation:

    • Prepare a 3-fold serial dilution of the test compounds.

    • Use human recombinant LSD1 enzyme (e.g., BPS Bioscience, cat. no. 50100) at a concentration of 38.5 nM in 50 mM sodium phosphate buffer (pH 7.4).

  • Assay Procedure:

    • Pre-incubate the serially diluted compounds with the LSD1 enzyme on ice for 15 minutes in a 96-well plate.

    • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

    • The production of H₂O₂ is detected using horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

    • Measure the signal using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[2]

Signaling Pathway

LSD1_Pathway H3K4me2 H3K4me2 LSD1 LSD1 H3K4me2->LSD1 Substrate H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylation Gene Repression Gene Repression H3K4me0->Gene Repression 4-Benzyloxy-pyridine Inhibitor 4-Benzyloxy-pyridine Inhibitor 4-Benzyloxy-pyridine Inhibitor->LSD1 Inhibits

LSD1 demethylation and inhibition pathway.

Monoamine Oxidase B (MAO-B) Inhibitors

MAO-B is a key enzyme in the degradation of dopamine and a therapeutic target for Parkinson's disease.

Data Presentation
CompoundTargetIC50 (nM)Reference
4-(Benzyloxy)pyridine Derivative (B10) MAO-B67
SelegilineMAO-B51[3]
RasagilineMAO-B4.4[4]
SafinamideMAO-B98[5][6]
Experimental Protocols

MAO-B Inhibition Assay (Fluorometric)

This assay is based on the detection of H₂O₂, a byproduct of the MAO-B-catalyzed oxidation of its substrate.[7]

  • Reagent Preparation:

    • Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to 10x the desired test concentration with MAO-B Assay Buffer.

    • Reconstitute recombinant human MAO-B enzyme, MAO-B substrate (e.g., tyramine), and a fluorescent probe (e.g., Amplex Red).

  • Assay Procedure:

    • Add 10 µL of the test inhibitor, inhibitor control (e.g., Selegiline), or assay buffer (for enzyme control) to the wells of a 96-well plate.

    • Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 40 µL of the MAO-B substrate solution containing the developer and fluorescent probe.

  • Data Analysis:

    • Measure the fluorescence kinetically at Ex/Em = 535/587 nm for 10-40 minutes at 37°C.[8]

    • Calculate the rate of reaction and determine the percentage of inhibition.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflow

MAOB_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Dilute Inhibitors (10x concentration) D Add Inhibitor/Control to 96-well plate A->D B Prepare MAO-B Enzyme Solution E Add MAO-B Enzyme Incubate 10 min @ 37°C B->E C Prepare Substrate Solution F Add Substrate Solution to initiate reaction C->F D->E E->F G Measure Fluorescence (Ex/Em = 535/587 nm) F->G H Calculate % Inhibition G->H I Determine IC50 H->I PI3K_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 mTORC2 mTORC2 PI3K->mTORC2 Activates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth mTORC2->AKT Activates Inhibitor 4-Benzyloxy-pyridine Dual Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

References

A Comparative Guide to the Efficacy of 4-(Benzyloxy)pyridin-2-amine Based Compounds: Bridging the Gap Between a Promising Scaffold and Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel compound from the laboratory bench to clinical application is fraught with challenges. A critical step in this process is understanding the correlation between a compound's performance in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides a comparative overview of the efficacy of compounds based on the 4-(Benzyloxy)pyridin-2-amine scaffold, a privileged structure in medicinal chemistry with potential applications in oncology and beyond. While comprehensive in vitro to in vivo comparative studies on a single derivative of this specific scaffold are not extensively available in publicly accessible literature, this guide synthesizes data from structurally related compounds to illuminate the path forward for this promising class of molecules.

The this compound core represents a versatile template for the design of targeted therapies. The pyridin-2-amine moiety can engage in key hydrogen bonding interactions with biological targets such as protein kinases, while the benzyloxy group offers a site for synthetic modification to fine-tune physicochemical properties and target engagement. Understanding how the promising in vitro activity of these compounds translates to in vivo efficacy is paramount for their successful development as therapeutic agents.

In Vitro Efficacy: A Snapshot of Target Engagement and Cellular Effects

In vitro assays are the cornerstone of early-stage drug discovery, providing crucial data on a compound's potency, selectivity, and mechanism of action at the molecular and cellular level. For this compound based compounds and their analogs, these studies often focus on their ability to inhibit specific enzymes, such as kinases, or to suppress the proliferation of cancer cell lines.

Below is a summary of in vitro efficacy data for compounds structurally related to the this compound scaffold. This data highlights the potential therapeutic applications and provides a benchmark for future development.

Compound ClassSpecific DerivativeTarget/AssayIn Vitro Efficacy (IC50/MIC)Reference
N-(4-(Benzyloxy)benzyl)-4-aminoquinolines Compound 9n Mycobacterium tuberculosis H37RvMIC: 2.7 µM[1]
Compound 9o Mycobacterium tuberculosis H37RvMIC: 2.8 µM[1]
4-(4-Benzyloxy)phenoxypiperidines Compound 10d LSD1 (Lysine-specific demethylase 1)IC50: 4 µM[2]
HCT-116 colon cancer cell migrationInhibition observed[2]
A549 lung cancer cell migrationInhibition observed[2]
4-Amino-2-pyridones Compound 5c PCSK9 (Proprotein convertase subtilisin/kexin type 9) secretion from HepG2 cellsComplete blockage at 5 µM

In Vivo Efficacy: Assessing Performance in a Complex Biological System

While in vitro data is essential for initial screening and optimization, in vivo studies in animal models are the true test of a compound's potential as a drug. These studies provide insights into a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall therapeutic efficacy and safety in a living organism.

Direct in vivo efficacy data for this compound derivatives is limited in the available literature. However, studies on closely related structures provide valuable preliminary insights. For instance, a 4-amino-2-pyridone derivative, compound 5c , was found to be well-tolerated in C57BL/6J mice at a dose of 40 mg/kg, with no signs of toxicity or behavioral modifications. This is a crucial first step in establishing a safety profile for this class of compounds. The lack of extensive in vivo data underscores the need for further preclinical development to ascertain the therapeutic potential of this scaffold.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are representative methodologies for key in vitro and in vivo experiments relevant to the evaluation of this compound based compounds.

In Vitro Assays

1. Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

  • Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific protein kinase (IC50).

  • Materials: Recombinant human kinase, kinase-specific peptide substrate, ATP, test compound, kinase assay buffer, 96-well plates, and a plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.

  • Materials: Human cancer cell line (e.g., MCF-7, A549), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a spectrophotometer.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

In Vivo Studies

1. Murine Xenograft Model for Antitumor Efficacy

  • Objective: To evaluate the ability of a test compound to inhibit tumor growth in a mouse model.

  • Materials: Immunocompromised mice (e.g., athymic nude mice), human cancer cells, Matrigel, test compound formulated in a suitable vehicle, and calipers.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

    • Measure the tumor volume using calipers at regular intervals.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) as a percentage.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental process for evaluating these compounds, the following diagrams are provided.

G Hypothetical Kinase Signaling Pathway Targeted by this compound Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Adapter Adapter Proteins RTK->Adapter RAS RAS Adapter->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: A potential mechanism of action for this compound derivatives as kinase inhibitors.

G General Experimental Workflow for Preclinical Evaluation Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (Kinase Assays, Cell Proliferation) Synthesis->InVitro Hit Hit Identification (Potent & Selective Compounds) InVitro->Hit ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Hit->ADME Lead Lead Candidate Selection ADME->Lead InVivo In Vivo Efficacy Studies (Xenograft Models) Lead->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Clinical Preclinical Candidate for IND-Enabling Studies PKPD->Clinical

Caption: A streamlined workflow for the preclinical development of novel therapeutic compounds.

Conclusion: Charting the Course for Future Research

The this compound scaffold holds considerable promise as a template for the development of novel therapeutics. The available in vitro data on structurally related compounds suggests potential applications in infectious diseases and oncology. However, the critical gap in our understanding lies in the translation of this in vitro potential to in vivo efficacy.

Future research should focus on the systematic evaluation of this compound derivatives in relevant animal models of disease. This will require a concerted effort in medicinal chemistry to synthesize optimized compounds with favorable pharmacokinetic profiles, followed by rigorous preclinical testing. By bridging the gap between the petri dish and preclinical models, the full therapeutic potential of this exciting class of compounds can be unlocked, paving the way for the development of new and effective medicines.

References

Cross-reactivity profiling of kinase inhibitors derived from 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the selectivity profiles of the multi-targeted inhibitor Dasatinib and the more selective inhibitor Crenolanib, providing insights into their potential on- and off-target effects. This guide serves as an illustrative framework for assessing kinase inhibitors, in lieu of publicly available data for compounds derived from 4-(benzyloxy)pyridin-2-amine.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for predicting their therapeutic efficacy and potential toxicities. Kinase inhibitors rarely exhibit absolute specificity for a single target. Their interaction with a wider range of kinases, known as cross-reactivity or off-target effects, can lead to both beneficial polypharmacology and adverse events. This guide provides a comparative analysis of two well-characterized kinase inhibitors, Dasatinib and Crenolanib, to illustrate how such profiling is conducted and interpreted.

Dasatinib is a potent, second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). It is known to be a multi-targeted inhibitor, potently inhibiting BCR-ABL, SRC family kinases, c-KIT, PDGFR, and ephrin receptors.[1] In contrast, Crenolanib is a highly selective and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR).[2][3] Its high selectivity for these class III receptor tyrosine kinases makes it a valuable agent in the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[2][3]

Quantitative Cross-Reactivity Profiles

The following table summarizes the dissociation constants (Kd) of Dasatinib and Crenolanib against a panel of selected kinases. A lower Kd value indicates a stronger binding affinity between the inhibitor and the kinase. This data is typically generated using large-scale kinase screening platforms such as KINOMEscan®.

Kinase TargetDasatinib (Kd in nM)Crenolanib (Kd in nM)Kinase FamilyPrimary Cellular Process
Primary Targets
ABL1< 3> 10,000Tyrosine KinaseCell cycle regulation, differentiation, apoptosis
SRC0.8> 10,000Tyrosine KinaseCell growth, proliferation, survival, migration
FLT3300.74Tyrosine KinaseHematopoiesis, cell proliferation
PDGFRα1.33.2Tyrosine KinaseCell growth, proliferation, survival
PDGFRβ1.12.1Tyrosine KinaseCell growth, proliferation, survival
KIT1.178Tyrosine KinaseHematopoiesis, cell survival, proliferation
Selected Off-Targets
LCK1.1> 10,000Tyrosine KinaseT-cell development and activation
YES11.1> 10,000Tyrosine KinaseCell growth and differentiation
FYN1.1> 10,000Tyrosine KinaseNeuronal development, immune cell signaling
BTK6.4> 10,000Tyrosine KinaseB-cell development and activation
TEC23> 10,000Tyrosine KinaseT-cell and B-cell signaling
CSF1R2.830Tyrosine KinaseMacrophage differentiation and function
EPHA21.7> 10,000Tyrosine KinaseCell migration, adhesion, proliferation
EPHB43.5> 10,000Tyrosine KinaseAngiogenesis, cell migration
MEK1 (MAP2K1)1,800> 10,000Serine/Threonine KinaseMAPK signaling pathway
p38α (MAPK14)1,100> 10,000Serine/Threonine KinaseStress response, inflammation
AKT1> 10,000> 10,000Serine/Threonine KinaseCell survival, proliferation, metabolism
CDK1> 10,000> 10,000Serine/Threonine KinaseCell cycle progression

Note: The Kd values are compiled from various sources and assays and should be considered as representative. Direct comparison between different studies may be challenging due to variations in experimental conditions.

Experimental Protocols for Kinase Inhibitor Profiling

A comprehensive assessment of a kinase inhibitor's selectivity involves a combination of in vitro and cellular assays.

KINOMEscan® Competition Binding Assay

This high-throughput in vitro assay is a gold standard for profiling inhibitor interactions across a large portion of the kinome.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound.

  • Methodology:

    • A panel of over 480 human kinases are expressed as fusions with a unique DNA tag.

    • A broadly active kinase inhibitor is immobilized on a solid support.

    • The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

    • After reaching equilibrium, the unbound components are washed away.

    • The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

    • The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control. For potent inhibitors, a full dose-response curve is generated to determine the dissociation constant (Kd).[4][5][6]

Radiometric Kinase Assay

This is a traditional and direct method for measuring kinase activity and its inhibition.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (usually from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate (peptide or protein) by a kinase.[7][8] A decrease in the incorporation of the radiolabel in the presence of an inhibitor indicates its potency.[7][8]

  • Methodology:

    • The kinase, substrate, and test inhibitor are incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of a mixture of non-radioactive ATP and [γ-³²P]ATP.[7]

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose membrane that binds the phosphorylated substrate.

    • The membrane is washed to remove unreacted [γ-³²P]ATP.[9]

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[7][9]

    • The inhibitory activity is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to assess target engagement of a compound within a cellular environment.

  • Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein generally increases the thermal stability of the protein.[10][11] This change in thermal stability can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.[10][11]

  • Methodology:

    • Cells are treated with the test compound or a vehicle control.

    • The treated cells (or cell lysates) are divided into aliquots and heated to a range of temperatures for a short period.[11]

    • The samples are then cooled, and the cells are lysed (if not already lysed).

    • Aggregated proteins are removed by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

    • A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of kinases in signaling pathways and the experimental procedures used to study them is crucial for a comprehensive understanding.

Signaling_Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK Dasatinib (indirect effects) ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation GrowthFactor2 Growth Factor RTK2 Receptor Tyrosine Kinase (RTK) GrowthFactor2->RTK2 PI3K PI3K RTK2->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Survival, Metabolism AKT->CellGrowth mTOR->CellGrowth

Key signaling pathways often modulated by kinase inhibitors.

Kinase_Inhibitor_Profiling_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Assays cluster_invivo In Vivo Validation Compound Test Compound (e.g., this compound derivative) KinomeScan KINOMEscan® (Competition Binding Assay) Compound->KinomeScan RadiometricAssay Radiometric Kinase Assay Compound->RadiometricAssay DataAnalysis1 Determine Kd / IC50 Selectivity Profile KinomeScan->DataAnalysis1 RadiometricAssay->DataAnalysis1 CellCulture Cell Line Treatment DataAnalysis1->CellCulture Select Hits CETSA Cellular Thermal Shift Assay (CETSA®) CellCulture->CETSA WesternBlot Western Blot (Phospho-protein analysis) CellCulture->WesternBlot DataAnalysis2 Confirm Target Engagement Assess Pathway Inhibition CETSA->DataAnalysis2 WesternBlot->DataAnalysis2 AnimalModel Animal Model Studies DataAnalysis2->AnimalModel Lead Candidates PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) AnimalModel->PK_PD EfficacyTox Efficacy and Toxicity Assessment PK_PD->EfficacyTox

General experimental workflow for kinase inhibitor profiling.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical component of drug discovery and development. As illustrated by the comparison of Dasatinib and Crenolanib, inhibitors can have vastly different selectivity profiles, which in turn dictates their therapeutic applications and potential side effects. While Dasatinib's broad-spectrum activity is beneficial in certain contexts, the high selectivity of Crenolanib for its primary targets exemplifies the goal of targeted cancer therapy. For novel chemical scaffolds, such as those derived from this compound, a systematic and multi-faceted approach to cross-reactivity profiling, employing a combination of in vitro and cellular assays, is essential to fully characterize their therapeutic potential and ensure their safety.

References

A Comparative Guide to Protecting Groups for Aminopyridines: Benzyloxycarbonyl (Cbz) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of amine functionalities are pivotal in the multi-step synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. For heteroaromatic amines like aminopyridines, the selection of an appropriate protecting group is critical to ensure chemoselectivity, high yields, and compatibility with a diverse range of reaction conditions. This guide provides an objective, data-driven comparison of the benzyloxycarbonyl (Cbz) protecting group with other commonly employed alternatives, namely tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and tosyl (Ts) for the protection of aminopyridines.

At a Glance: Key Characteristics of Amine Protecting Groups

The choice of a protecting group is primarily dictated by its stability under various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule.

Protecting GroupAbbreviationCleavage ConditionsStability
Benzyloxycarbonyl Cbz or ZCatalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH)[1][2]Stable to basic and mildly acidic conditions, and many nucleophiles.[1]
tert-Butoxycarbonyl BocStrong acids (e.g., TFA, HCl)[3]Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3]
9-Fluorenylmethoxycarbonyl FmocBasic conditions (e.g., piperidine in DMF)[4][5]Stable to acidic conditions and catalytic hydrogenolysis.[4]
Tosyl TsStrongly acidic conditions, reductive cleavage (e.g., Na/NH₃)Very stable to a wide range of conditions, including acid and base.

Comparative Data: Performance on Aminopyridine Substrates

The following tables summarize experimental data for the protection and deprotection of various aminopyridines with Cbz, Boc, and Fmoc, providing a quantitative basis for comparison.

Protection of Aminopyridines
Aminopyridine IsomerProtecting GroupReagents and ConditionsYield (%)Reference
2-AminopyridineCbzCbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt, 20 h~95% (General procedure)[1]
3-AminopyridineCbzCbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt, 20 h~95% (General procedure)[1]
4-AminopyridineCbzCbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt, 20 h~95% (General procedure)[1]
2-AminopyridineBoc(Boc)₂O, DMAP, CH₂Cl₂Not specified
3-AminopyridineBoc(Boc)₂O, Et₃N, CH₂Cl₂>90%
4-AminopyridineBoc(Boc)₂O, rt, 3h, MeCN>95%
General Aromatic AminesFmocFmoc-Cl, NaHCO₃, dioxane/H₂OHigh Yield[6]
Deprotection of Protected Aminopyridines
Protected AminopyridineProtecting GroupReagents and ConditionsYield (%)Reference
N-Cbz-aminopyridineCbzH₂, 10% Pd/C, MeOH, rtQuantitative[1]
N-Cbz-aminopyridineCbzHBr/AcOH, rtEffective[1]
N-Boc-4-aminopyridineBocTFA, CH₂Cl₂High Yield[3]
N-Fmoc-amino acidFmoc20% Piperidine in DMF, rtQuantitative[7]

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

General Procedure for Cbz Protection of Aminopyridines

To a solution of the aminopyridine (1.0 eq) in a 2:1 mixture of THF and water, sodium bicarbonate (2.0 eq) is added at 0 °C. Benzyl chloroformate (Cbz-Cl, 1.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 20 hours.[1] The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-Cbz-protected aminopyridine.[1]

General Procedure for Boc Protection of 4-Aminopyridine

To a solution of di-tert-butyl dicarbonate (1.0 eq) in acetonitrile at room temperature, 4-aminopyridine (1.0 eq) is added slowly. The mixture is then stirred for 3 hours at room temperature. The solvent is evaporated to yield the crude 4-[N-(tert-butoxycarbonyl)amino]pyridine, which can often be used without further purification.

General Procedure for Cbz Deprotection via Hydrogenolysis

The Cbz-protected aminopyridine is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford the deprotected aminopyridine.[1]

General Procedure for Boc Deprotection

The Boc-protected aminopyridine is dissolved in dichloromethane, and an excess of trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected aminopyridine salt.

General Procedure for Fmoc Deprotection

The Fmoc-protected amine is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF). The reaction is typically complete within 30 minutes at room temperature. The solvent is removed under reduced pressure, and the crude product is purified by chromatography.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of protection and deprotection strategies, highlighting the orthogonality of the discussed protecting groups.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Aminopyridine Aminopyridine Cbz-Protected Cbz-Protected Aminopyridine->Cbz-Protected Cbz-Cl, Base Boc-Protected Boc-Protected Aminopyridine->Boc-Protected (Boc)2O, Base Fmoc-Protected Fmoc-Protected Aminopyridine->Fmoc-Protected Fmoc-Cl, Base Cbz-Cl Cbz-Cl Boc2O Boc2O Fmoc-Cl Fmoc-Cl Deprotected_Amine_Cbz Aminopyridine Cbz-Protected->Deprotected_Amine_Cbz H2, Pd/C or HBr/AcOH Deprotected_Amine_Boc Aminopyridine Boc-Protected->Deprotected_Amine_Boc TFA or HCl Deprotected_Amine_Fmoc Aminopyridine Fmoc-Protected->Deprotected_Amine_Fmoc Piperidine

General workflow for the protection and deprotection of aminopyridines.

Orthogonality_Concept Start Diaminopyridine Protect_N1 Protect one amino group (e.g., with Boc) Start->Protect_N1 Reaction_on_N2 Selective reaction on the free amino group Protect_N1->Reaction_on_N2 Protect_N2 Protect the second amino group (e.g., with Cbz) Reaction_on_N2->Protect_N2 Deprotect_N1 Selective deprotection of N1 (TFA) Protect_N2->Deprotect_N1 Reaction_on_N1 Further reaction on the deprotected N1 Deprotect_N1->Reaction_on_N1 Final_Deprotection Deprotection of N2 (H2, Pd/C) Reaction_on_N1->Final_Deprotection Final_Product Final Product Final_Deprotection->Final_Product

Illustrative workflow for orthogonal protection of a diaminopyridine.

Discussion and Recommendations

The choice between Cbz, Boc, and Fmoc for the protection of aminopyridines depends heavily on the overall synthetic strategy.

  • Cbz (Benzyloxycarbonyl): The Cbz group is a robust and versatile protecting group for aminopyridines. Its stability to both basic and mildly acidic conditions makes it suitable for a wide range of subsequent reactions. The primary deprotection method, catalytic hydrogenolysis, is mild and efficient, proceeding under neutral conditions.[1] However, this method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups. For substrates intolerant to hydrogenation, deprotection with strong acids like HBr in acetic acid offers an alternative, albeit harsher, method.[1] The pyridine ring itself can sometimes inhibit the activity of palladium catalysts, which may necessitate higher catalyst loadings or longer reaction times.[6]

  • Boc (tert-Butoxycarbonyl): The Boc group is widely used for aminopyridine protection due to the ease of its introduction and its clean, acid-labile deprotection. Its stability to basic and nucleophilic reagents, as well as to catalytic hydrogenolysis, makes it orthogonal to the Cbz and Fmoc groups. This orthogonality is highly valuable in complex syntheses requiring sequential manipulations of multiple amine functionalities. However, the strong acidic conditions required for Boc removal may not be suitable for acid-sensitive substrates.

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is distinguished by its lability under basic conditions, typically using piperidine. This makes it orthogonal to both Boc and Cbz protecting groups. The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis, offering a distinct advantage in specific synthetic routes.[4] However, the fluorenyl group is bulky, which may sometimes hinder reactions at adjacent centers.

  • Tosyl (Ts): The tosyl group provides a very robust protection for amines, being stable to a wide range of acidic and basic conditions. However, its removal requires harsh conditions, such as treatment with sodium in liquid ammonia or strong acid hydrolysis, which limits its application to more robust substrates.

References

A Head-to-Head Comparison of Catalysts for the N-Arylation of 4-(Benzyloxy)pyridin-2-amine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in C-N Cross-Coupling Reactions.

The synthesis of N-aryl aminopyridines is a critical transformation in the development of novel pharmaceuticals and functional materials. The selection of an appropriate catalyst is paramount to achieving high yields and process efficiency. This guide provides a head-to-head comparison of two prominent catalytic systems for the N-arylation of a 4-alkoxypyridin-2-amine, a close structural analogue of 4-(benzyloxy)pyridin-2-amine. The data presented herein is based on established literature for similar substrates and aims to provide a clear, objective comparison to inform catalyst selection.

Comparative Performance of Palladium and Copper Catalysts

The following table summarizes the performance of a palladium-based Buchwald-Hartwig catalyst system and a copper-based Ullmann-type catalyst system for the N-arylation of a 4-methoxypyridin-2-amine with an aryl bromide. This data is compiled from representative literature to illustrate the typical performance of these catalyst classes.

Catalyst SystemCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Palladium-Catalyzed Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)NaOtBuToluene10018~95%
Copper-Catalyzed CuI (10 mol%)L-proline (20 mol%)K₂CO₃DMSO11024~85%

Experimental Protocols

Detailed methodologies for the N-arylation of a 4-alkoxypyridin-2-amine using the compared catalyst systems are provided below. These protocols are generalized from literature procedures for similar substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This procedure outlines the N-arylation of a 4-alkoxypyridin-2-amine with an aryl bromide using a palladium/XPhos catalyst system.

Materials:

  • 4-Alkoxypyridin-2-amine

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add the 4-alkoxypyridin-2-amine (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Add anhydrous, degassed toluene to the reaction vessel.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann-Type Condensation

This procedure describes the N-arylation of a 4-alkoxypyridin-2-amine with an aryl bromide using a copper(I) iodide/L-proline catalyst system.

Materials:

  • 4-Alkoxypyridin-2-amine

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vial or flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).

  • Add the 4-alkoxypyridin-2-amine (1.0 equivalent) and the aryl bromide (1.2 equivalents).

  • Add anhydrous DMSO to the vial.

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the screening and optimization of catalysts for a C-N cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization reagents Select Substrates (Amine & Aryl Halide) catalyst_selection Choose Catalyst Systems (e.g., Pd-based, Cu-based) reagents->catalyst_selection setup Prepare Reaction Vessels (Inert Atmosphere) catalyst_selection->setup addition Add Catalyst, Ligand, Base, and Solvent setup->addition reactants Add Amine and Aryl Halide addition->reactants heating Heat to Reaction Temperature reactants->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring workup Work-up and Purification monitoring->workup analysis Analyze Yield and Purity (NMR, HPLC) workup->analysis comparison Compare Catalyst Performance analysis->comparison

A generalized workflow for catalyst screening in C-N coupling.

Concluding Remarks

Both palladium- and copper-based catalysts are effective for the N-arylation of aminopyridine scaffolds. Palladium-based systems, such as those employing bulky biarylphosphine ligands like XPhos, often exhibit higher yields and may proceed under slightly milder conditions. However, copper-catalyzed Ullmann-type reactions, promoted by simple and inexpensive ligands like L-proline, offer a more cost-effective and environmentally benign alternative, which can be a significant consideration in process development and scale-up operations. The choice of catalyst will ultimately depend on the specific substrate scope, desired reaction efficiency, and economic considerations of the project.

Reproducibility of published synthesis methods for 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Building Block

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 4-(benzyloxy)pyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The reproducibility and practicality of a published synthesis method are critical for its widespread adoption. In the absence of a single, comprehensively documented, and independently verified procedure for the target molecule, this guide outlines two distinct, chemically sound methodologies constructed from established synthetic transformations. The objective is to offer researchers a clear comparison of these routes, enabling an informed decision based on factors such as starting material availability, reaction conditions, and potential for scalability.

Comparison of Synthetic Pathways

Two primary synthetic strategies for this compound are presented:

  • Pathway A: A two-step sequence commencing with the commercially available 2-chloro-4-hydroxypyridine. This route involves an initial O-benzylation followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group.

  • Pathway B: A single-step synthesis starting from the commercially available 2-amino-4-hydroxypyridine via a Williamson ether synthesis.

The following table summarizes the key quantitative and qualitative parameters for each proposed pathway.

ParameterPathway A: Benzylation then AminationPathway B: Williamson Ether Synthesis
Starting Materials 2-chloro-4-hydroxypyridine, Benzyl bromide, Ammonia2-amino-4-hydroxypyridine, Benzyl bromide
Number of Steps 21
Key Intermediates 4-(benzyloxy)-2-chloropyridineNone
Overall Yield (Predicted) Moderate to GoodModerate
Purification Methods Column chromatography, RecrystallizationColumn chromatography, Recrystallization
Potential Reproducibility Good; well-established reactions, though amination may require optimization.Fair to Good; potential for N-alkylation side products requires careful control of reaction conditions.
Scalability Potentially scalable, with considerations for high-pressure amination.Scalable, with careful optimization to maintain selectivity.

Experimental Protocols

Pathway A: Two-Step Synthesis via Benzylation and Amination

This pathway is predicated on the selective benzylation of the hydroxyl group of 2-chloro-4-hydroxypyridine, followed by the displacement of the chloro group with an amino functionality.

Step 1: Synthesis of 4-(benzyloxy)-2-chloropyridine

This step employs a selective O-benzylation of the pyridinone tautomer of 2-chloro-4-hydroxypyridine.

  • Reagents and Materials:

    • 2-chloro-4-hydroxypyridine

    • Benzyl bromide

    • Zinc oxide (ZnO)

    • Zinc chloride (ZnCl₂)

    • N,N-Diisopropylethylamine (DIEA)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of 2-chloro-4-hydroxypyridine (1.0 eq) in dichloromethane, add zinc oxide (1.5 eq), zinc chloride (0.2 eq), and N,N-diisopropylethylamine (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) and continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)-2-chloropyridine.

  • Expected Yield: ~80%[1][2]

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution of the 2-chloro group with ammonia.

  • Reagents and Materials:

    • 4-(benzyloxy)-2-chloropyridine

    • Aqueous ammonia (concentrated)

    • 1,4-Dioxane

  • Procedure:

    • In a sealed pressure vessel, dissolve 4-(benzyloxy)-2-chloropyridine (1.0 eq) in 1,4-dioxane.

    • Add an excess of concentrated aqueous ammonia (e.g., 10-20 eq).

    • Heat the mixture to 120-150 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

  • Expected Yield: Moderate, highly dependent on reaction conditions.[3][4]

Pathway B: Single-Step Williamson Ether Synthesis

This pathway aims for a more direct synthesis through the O-benzylation of 2-amino-4-hydroxypyridine. The primary challenge is to achieve selective O-alkylation over N-alkylation of the amino group.

  • Reagents and Materials:

    • 2-amino-4-hydroxypyridine

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 2-amino-4-hydroxypyridine (1.0 eq) in anhydrous DMF or THF, add a suitable base such as potassium carbonate (2.0 eq) or sodium hydride (1.1 eq, added portion-wise at 0 °C).[5][6][7][8][9]

    • Stir the mixture at room temperature for 30-60 minutes to form the alkoxide.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.

    • Monitor the reaction for the formation of the desired product and potential N-benzylated side products by TLC or LC-MS.

    • Upon completion, quench the reaction with water (cautiously if NaH was used) and extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to separate the desired O-benzylated product from any N-benzylated isomers and starting material.

  • Expected Yield: Moderate, selectivity is a key factor.

Logical Workflow for Method Comparison

The following diagram illustrates the decision-making process and experimental workflow for comparing the reproducibility of the two proposed synthetic pathways.

Synthesis_Comparison_Workflow Comparative Workflow for this compound Synthesis start Define Target Molecule: This compound pathway_A Pathway A: Benzylation then Amination start->pathway_A pathway_B Pathway B: Williamson Ether Synthesis start->pathway_B step_A1 Step A1: Synthesize 4-(benzyloxy)-2-chloropyridine pathway_A->step_A1 step_B1 Step B1: Direct Benzylation of 2-amino-4-hydroxypyridine pathway_B->step_B1 step_A2 Step A2: Aminate 4-(benzyloxy)-2-chloropyridine step_A1->step_A2 analysis_A Analyze Purity and Yield (Pathway A) step_A2->analysis_A analysis_B Analyze Purity and Yield (Pathway B) step_B1->analysis_B comparison Compare Pathways: - Yield - Purity - Number of Steps - Scalability - Cost of Reagents analysis_A->comparison analysis_B->comparison conclusion Select Optimal Synthesis Method comparison->conclusion

Caption: Logical workflow for the comparative evaluation of two synthetic routes to this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Benzyloxy)pyridin-2-amine (CAS No. 85333-26-2), a compound often used in the synthesis of molecules for therapeutic applications.

Chemical Profile and Hazards

Hazardous properties of similar compounds suggest that this compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is crucial to avoid breathing dust, fumes, gas, mist, vapors, or spray associated with this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust or vapors.

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must comply with all local, state, and federal regulations.[2] This typically involves treating it as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[1]

  • Collect all waste containing this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), in a designated and compatible hazardous waste container.[3] The container should be sealable, airtight, and clearly labeled.[3]

2. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

  • The storage area should be away from heat, sparks, and open flames.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration at high temperatures.[2] Never attempt to dispose of this chemical down the drain or in regular trash.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly.

  • For large spills, contact your institution's EHS department immediately.[1]

Logical Workflow for Disposal

Disposal Workflow for this compound A Identify Waste (Unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep separate from incompatible chemicals) B->C D Collect in a Labeled, Sealed Hazardous Waste Container C->D E Store in a Designated Satellite Accumulation Area D->E F Arrange for Professional Disposal (Contact EHS or licensed contractor) E->F G Incineration (Typical final disposal method) F->G

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Signaling Pathway for Safe Handling and Response

Safe Handling and Emergency Response Protocol cluster_handling Routine Handling cluster_exposure Accidental Exposure cluster_spill Spill Event A Work in a well-ventilated area (Fume Hood) B Wear full PPE A->B C Minimize dust/aerosol generation B->C D Exposure Occurs (Skin/Eye Contact, Inhalation) E Follow First-Aid Procedures (Rinse affected area, move to fresh air) D->E F Seek Medical Attention E->F G Spill Detected H Evacuate and Secure Area G->H I Absorb with Inert Material H->I J Collect for Hazardous Waste Disposal I->J

Caption: A diagram illustrating the interconnected protocols for routine handling and emergency situations involving this compound.

References

Personal protective equipment for handling 4-(Benzyloxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(Benzyloxy)pyridin-2-amine (CAS No. 85333-26-2). The following procedures are based on available safety data and best practices for handling similar chemical compounds to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Based on the known hazards of this compound, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use. For prolonged handling or in case of direct contact, double gloving is advised. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA flame-retardant lab coat that is fully buttoned is required. Ensure that clothing worn underneath is made of natural fibers, such as cotton. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.
Respiratory Protection RespiratorWork with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) should be used.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Protocol:

  • Preparation: Before handling this compound, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is in good condition and worn correctly. An eyewash station and safety shower must be readily accessible.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula for transfers.

    • Weigh the compound in a tared, sealed container whenever possible.

    • If weighing on an open balance, do so within the confines of a chemical fume hood.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Perform all reactions in a chemical fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands and any exposed skin with soap and water immediately after handling, even if gloves were worn.

    • Remove and launder contaminated lab coats separately from personal clothing.

Disposal Plan:

  • Waste Characterization: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste from reactions and cleaning in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Procedure: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Clean Work Area (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe locate_safety Locate Safety Equipment (Eyewash, Shower) don_ppe->locate_safety weigh Weigh and Transfer Compound locate_safety->weigh Proceed to Handling dissolve Dissolve and Conduct Reaction weigh->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate After Experiment wash_hands Wash Hands and Exposed Skin decontaminate->wash_hands segregate_waste Segregate Solid and Liquid Waste wash_hands->segregate_waste Prepare for Disposal label_waste Label Hazardous Waste Containers segregate_waste->label_waste ehs_disposal Dispose Through EHS Office label_waste->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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